Heptamethine cyanine dye-1
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCCCLLXKARPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Heptamethine Cyanine Dye-1: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Heptamethine Cyanine (B1664457) Dye-1, a near-infrared (NIR) fluorescent probe with significant potential in biomedical research and drug development. This document details its chemical structure, photophysical properties, synthesis, and key applications, with a focus on its utility in cancer imaging and therapy.
Chemical Structure and Identification
Heptamethine Cyanine Dye-1, also known by its CAS Number 162411-29-2, is a synthetic organic molecule belonging to the polymethine dye class. Its core structure consists of two benzo[e]indole heterocyclic moieties linked by a seven-carbon polymethine chain containing a chloro-substituted cyclohexene (B86901) ring. This extended conjugated system is responsible for its characteristic absorption and emission in the near-infrared region of the electromagnetic spectrum.
Chemical Identity:
| Property | Value |
| IUPAC Name | (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide[1] |
| CAS Number | 162411-29-2[1][2][3][4][5][6] |
| Molecular Formula | C42H44ClIN2[1][2][3] |
| Molecular Weight | 739.2 g/mol [1][2] |
Photophysical Properties
Heptamethine cyanine dyes are renowned for their strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deep tissue imaging.[7] While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar heptamethine cyanine dyes with a central cyclohexene ring provide valuable insights into its expected photophysical characteristics.
A known photophysical parameter for this compound is its maximum fluorescence emission (Fmax) at 858 nm when measured in dichloromethane (B109758) (CH2Cl2).[8]
Representative Photophysical Data of Structurally Similar Heptamethine Cyanine Dyes:
The following table summarizes the photophysical properties of a series of symmetrical heptamethine cyanine dyes incorporating a cyclohexene ring, which are structurally analogous to this compound. These values are provided as a reference to indicate the expected performance of this class of dyes.
| Dye Analogue | Absorption Max (λmax) in Methanol (B129727) (nm) | Molar Extinction Coefficient (ε) in Methanol (M⁻¹cm⁻¹) |
| Analogue 1 | 788 | 322,670 |
| Analogue 2 | 787 | 366,610 |
| Analogue 3 | 790 | 358,410 |
Data sourced from a study on newly synthesized symmetrical heptamethine NIR absorbing cyanine dye compounds.
Experimental Protocols
Synthesis of Heptamethine Cyanine Dyes
The synthesis of heptamethine cyanine dyes, including those with a central cyclohexenyl ring like this compound, typically involves the condensation of two equivalents of a heterocyclic quaternary salt (e.g., an indoleninium salt) with a suitable polymethine chain precursor. A general, uncatalyzed, one-pot synthesis method is described below.[9]
Materials:
-
N-alkyl-substituted 2,3,3-trimethyl-3H-benzo[e]indolium iodide
-
2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene
-
Anhydrous Sodium Acetate (optional, used in other methods)
-
Acetic Anhydride (optional, used in other methods)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the N-alkyl-substituted 2,3,3-trimethyl-3H-benzo[e]indolium iodide (2 molar equivalents) and 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 molar equivalent).
-
Solvent Addition: Add a 7:3 mixture of 1-butanol and benzene as the solvent. The use of this solvent mixture allows for the azeotropic removal of water, which drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis-NIR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The desired heptamethine cyanine dye will often precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis-NIR spectroscopy.
In Vivo Near-Infrared Fluorescence Imaging
The following is a general protocol for in vivo imaging of tumor-bearing mice using a heptamethine cyanine dye.
Materials:
-
This compound solution (e.g., dissolved in DMSO and then diluted in PBS)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., Kodak Imaging Station 4000MM or similar)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
-
Dye Administration: Administer the heptamethine cyanine dye solution via intravenous (tail vein) injection. The typical dose is in the range of 10-50 nmol per mouse.
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye. Use an appropriate excitation and emission filter set for the specific dye (for heptamethine cyanines, excitation is typically around 780 nm and emission is captured above 800 nm).
-
Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in the tumor region and other organs. Calculate the tumor-to-background ratio to assess the targeting efficiency of the dye.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo imaging results and to perform more detailed biodistribution analysis.
Applications in Research and Drug Development
Heptamethine cyanine dyes, including this compound, are valuable tools in biomedical research due to their inherent tumor-targeting capabilities and their utility as NIR fluorescent probes.
Cancer Imaging and Diagnosis
A key application of these dyes is in the non-invasive imaging of tumors. Certain heptamethine cyanines have been shown to preferentially accumulate in tumor tissues.[10] This tumor specificity is attributed to several mechanisms, including:
-
Organic Anion-Transporting Polypeptides (OATPs): Some cancer cells overexpress OATPs, which can facilitate the uptake of these dyes.[10]
-
Albumin Binding: Heptamethine cyanine dyes can bind to serum albumin, and this complex can preferentially accumulate in tumors due to the enhanced permeability and retention (EPR) effect.[11]
This inherent tumor-targeting ability makes them promising candidates for developing diagnostic agents for cancer detection.
Image-Guided Surgery
The NIR fluorescence of these dyes can be used to guide the surgical resection of tumors. By illuminating the surgical field with an appropriate light source, surgeons can visualize the fluorescently labeled tumor margins, potentially leading to more complete tumor removal and improved patient outcomes.
Photothermal Therapy (PTT)
Heptamethine cyanine dyes are excellent photothermal agents. Upon irradiation with NIR light, they can efficiently convert the absorbed light energy into heat, leading to localized hyperthermia and the thermal ablation of cancer cells. This targeted approach minimizes damage to surrounding healthy tissues.
Drug Delivery
The tumor-targeting properties of heptamethine cyanine dyes can be exploited for the targeted delivery of therapeutic agents. By conjugating anticancer drugs to the dye molecule, it is possible to create theranostic agents that combine diagnostic imaging with targeted therapy, thereby enhancing the efficacy of the drug while reducing systemic toxicity.
Visualizations
Tumor Targeting Mechanism of Heptamethine Cyanine Dyes
Caption: Mechanism of heptamethine cyanine dye accumulation in tumor cells.
Experimental Workflow for In Vivo Imaging
Caption: A typical workflow for an in vivo imaging experiment using a heptamethine cyanine dye.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102268191A - Heptamethine indocyanine dye, synthetic method thereof and applications thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. Dual-modal imaging-guided highly efficient photothermal therapy using heptamethine cyanine-conjugated hyaluronic acid micelles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
Heptamethine Cyanine Dye-1: A Technical Guide to its Mechanism of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptamethine cyanine (B1664457) dyes represent a promising class of theranostic agents with inherent tumor-targeting capabilities. This technical guide provides an in-depth exploration of the mechanism of action of a prototypical heptamethine cyanine dye, designated here as Heptamethine Cyanine Dye-1 (HCD-1), a proxy for structurally similar and widely researched dyes like IR-783, MHI-148, and DZ-1. This document details the molecular pathways, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the core mechanisms through signaling pathway diagrams.
Core Mechanism of Action
The anticancer activity of HCD-1 is a multi-faceted process initiated by its selective accumulation in malignant cells, followed by the induction of mitochondrial dysfunction and subsequent cell death. This inherent tumor specificity, which does not require conjugation to targeting ligands, makes HCD-1 a compelling candidate for targeted cancer therapy.
Selective Uptake in Cancer Cells
The preferential accumulation of HCD-1 in tumor cells is a critical first step in its mechanism of action. This selectivity is primarily attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of various cancer cells. The hypoxic tumor microenvironment further enhances this uptake through the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α)/OATPs signaling axis .[1] Another contributing factor is the Enhanced Permeability and Retention (EPR) effect , characteristic of tumor vasculature, which facilitates the passive accumulation of macromolecules and nanoparticles, and may also play a role in the retention of HCD-1.
Subcellular Localization: Targeting the Powerhouse
Following cellular uptake, HCD-1 predominantly localizes to the mitochondria and lysosomes of cancer cells.[2][3] This targeted accumulation within the mitochondria is pivotal to its cytotoxic effects, as it directly impacts cellular energy metabolism and apoptosis signaling.
Induction of Mitochondrial Dysfunction and Cell Death
The concentration of HCD-1 within the mitochondria triggers a cascade of events leading to cell death:
-
Increased Reactive Oxygen Species (ROS) Production: HCD-1 promotes the generation of ROS, leading to oxidative stress, which damages cellular components, including mitochondrial DNA, proteins, and lipids.
-
Mitochondrial Membrane Potential (ΔΨm) Depolarization: The accumulation of the dye disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and function. This depolarization is a critical step in the intrinsic apoptosis pathway.
-
Decreased ATP Synthesis: By impairing mitochondrial function, HCD-1 leads to a significant reduction in cellular ATP levels, depriving the cancer cells of the energy required for proliferation and survival.[4][5]
-
Induction of Mitochondrial Fission: HCD-1 has been shown to induce mitochondrial fission, a process that can lead to mitochondrial fragmentation and is often associated with the onset of apoptosis.[4][5]
These mitochondrial perturbations culminate in the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspases (such as caspase-3), and ultimately, programmed cell death.[4][5] Evidence also suggests that HCD-1 can induce other forms of cell death, including necrosis and senescence.
Photodynamic and Photothermal Therapy (PDT/PTT) Potential
Beyond its intrinsic cytotoxicity, HCD-1 possesses photophysical properties that make it a potent agent for PDT and PTT. Upon excitation with near-infrared (NIR) light, HCD-1 can generate cytotoxic singlet oxygen (a form of ROS) for PDT or convert light energy into heat for PTT, providing additional modalities for tumor ablation with high spatial and temporal control.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on heptamethine cyanine dyes, providing insights into their potency and effects on cancer cells.
| Dye | Cell Line | IC50 (µM) | Notes | Reference |
| 148b | MCF-7 | 0.8 ± 0.1 | Likely a derivative of MHI-148 | [6] |
| 148b | A549 | 0.6 ± 0.1 | Likely a derivative of MHI-148 | [6] |
| IR-783 | HT-29 | >50 | Low cytotoxicity without light | [7][8] |
| PTX-MHI | HT-29 | ~0.1-0.5 | MHI-148 conjugated with Paclitaxel | [9][10] |
| PTX-MHI | NIH3T3 | >1.5 | Low toxicity in normal fibroblasts | [9][10] |
Table 1: IC50 Values of Heptamethine Cyanine Dyes and Conjugates.
| Dye | Cell Line | Treatment (µM) | % of Cells in G0/G1 Phase | Notes | Reference |
| IR-783 | MCF-7 | 0 | 34.57% | Control | [4] |
| IR-783 | MCF-7 | 160 | 57.45% | Significant increase in G0/G1 arrest | [4] |
| IR-783 | MDA-MB-231 | 0 | 37.04% | Control | [4] |
| IR-783 | MDA-MB-231 | 160 | 58.26% | Significant increase in G0/G1 arrest | [4] |
Table 2: Effect of IR-783 on Cell Cycle Distribution in Breast Cancer Cells.
Signaling Pathway Visualization
The following diagram illustrates the core mechanism of action of HCD-1, from cellular uptake to the induction of apoptosis.
Caption: Signaling pathway of HCD-1 from uptake to apoptosis.
Experimental Protocols
This section provides an overview of key experimental protocols used to elucidate the mechanism of action of HCD-1.
OATP-Mediated Cellular Uptake Assay
Objective: To determine the role of OATPs in the cellular uptake of HCD-1.
Methodology:
-
Cell Culture: Culture cancer cells known to overexpress OATPs (e.g., various cell lines from breast, prostate, lung, liver, and colon cancers) and a control cell line with low OATP expression.
-
Inhibitor Treatment: Pre-incubate a subset of the cancer cells with a known OATP inhibitor, such as bromosulfophthalein (BSP), for a specified time.
-
Dye Incubation: Add HCD-1 to the culture medium of both inhibitor-treated and untreated cells, as well as the control cells, and incubate for various time points.
-
Quantification:
-
Fluorescence Microscopy/Flow Cytometry: Wash the cells to remove extracellular dye and quantify the intracellular fluorescence intensity using a fluorescence microscope or flow cytometer. A significant reduction in fluorescence in the inhibitor-treated cells compared to the untreated cells indicates OATP-mediated uptake.
-
siRNA Knockdown: For more specific validation, transfect cancer cells with siRNA targeting specific OATP isoforms (e.g., OATP1B1, OATP1B3) and compare HCD-1 uptake to control siRNA-transfected cells.
-
Mitochondrial ROS Measurement
Objective: To quantify the generation of mitochondrial reactive oxygen species upon HCD-1 treatment.
Methodology (using DCFH-DA):
-
Cell Treatment: Treat cancer cells with HCD-1 at various concentrations and for different durations. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity in HCD-1-treated cells compared to controls indicates an increase in ROS production.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of HCD-1 on mitochondrial membrane potential.
Methodology (using JC-1):
-
Cell Treatment: Treat cancer cells with HCD-1. Include a positive control known to depolarize mitochondria (e.g., CCCP) and an untreated control.
-
Probe Staining: Incubate the cells with the cationic dye JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Fluorescence Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence in HCD-1-treated cells indicates a loss of mitochondrial membrane potential.
ATP Level Measurement
Objective: To determine the impact of HCD-1 on cellular ATP levels.
Methodology (using a Luciferase-based Assay):
-
Cell Lysis: Treat cells with HCD-1 and then lyse the cells to release ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration. A decrease in luminescence in HCD-1-treated cells indicates a reduction in ATP levels.
Western Blotting for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with HCD-1, harvest the cells, and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis markers such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP .
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative changes in protein expression (e.g., the Bax/Bcl-2 ratio).
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the percentage of apoptotic cells.
Methodology (using Annexin V and Propidium (B1200493) Iodide):
-
Cell Staining: Treat cells with HCD-1, then stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound demonstrates a potent and selective anticancer mechanism of action. Its ability to specifically target cancer cells and induce mitochondrial dysfunction leading to apoptosis, combined with its potential for use in phototherapies, positions it as a highly promising platform for the development of next-generation cancer theranostics. Further research focusing on optimizing its structure for enhanced efficacy and exploring its application in combination therapies will be crucial for its clinical translation.
References
- 1. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Heptamethine Cyanine Dye IR-783: A Technical Guide to its Photophysical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of the heptamethine cyanine (B1664457) dye, IR-783. Due to the ambiguity of the term "Heptamethine cyanine dye-1," this document focuses on IR-783, a well-characterized and representative member of this class, frequently utilized in biomedical research. This guide includes a summary of its quantitative photophysical data, detailed experimental protocols for characterization, and a visualization of its primary cellular uptake mechanism in cancer cells.
Core Photophysical Properties of IR-783
Heptamethine cyanine dyes are characterized by their strong absorption and fluorescence in the near-infrared (NIR) region, making them valuable tools for in vivo imaging and other biomedical applications.[1][2] The photophysical properties of IR-783 are summarized in the table below. It is important to note that these values can vary depending on the solvent and experimental conditions.
| Property | Value | Solvent/Conditions |
| Maximum Absorption (λmax) | 766 - 783 nm | PBS, Methanol[1][3][4] |
| Maximum Emission (λem) | 798 - 810 nm | PBS, Methanol[3][5] |
| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹ | Saline, PBS[1][6] |
| Fluorescence Quantum Yield (Φf) | 0.055 - 0.186 | PBS[1][3] |
| Stokes Shift | ~22 nm | PBS[3] |
Experimental Protocols
The following sections detail the methodologies for determining the key photophysical properties of heptamethine cyanine dyes like IR-783.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
Heptamethine cyanine dye (e.g., IR-783)
-
High-purity solvent (e.g., methanol, ethanol, or phosphate-buffered saline)
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (typically in the range of 10⁻³ M).[7]
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 10⁻⁵ M to 10⁻⁶ M).
-
Measure absorbance:
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of the dye (e.g., 600-900 nm for heptamethine cyanines).
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Plot a graph of absorbance (A) versus concentration (c).
-
Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length (l) is 1 cm.
-
Measurement of Absorption and Fluorescence Spectra
Materials:
-
Fluorometer with a near-infrared detector
-
Spectrophotometer
-
Quartz cuvettes (fluorescence and absorption)
-
Heptamethine cyanine dye solution of known concentration
Protocol for Absorption Spectrum:
-
Prepare a dilute solution of the dye in the desired solvent.
-
Using a spectrophotometer, measure the absorbance of the solution across the desired wavelength range (e.g., 600-900 nm), using the pure solvent as a blank.[8]
-
The resulting plot of absorbance versus wavelength is the absorption spectrum. The peak of this spectrum corresponds to the maximum absorption wavelength (λmax).
Protocol for Fluorescence Emission Spectrum:
-
Using a fluorometer, set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light (e.g., if λex = 780 nm, scan from 790 nm to 950 nm).
-
The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[9][10] For NIR dyes, a common standard is Indocyanine Green (ICG) in DMSO (Φf = 0.13).[3]
Materials:
-
Fluorometer
-
Spectrophotometer
-
Sample dye solution (e.g., IR-783)
-
Standard dye solution (e.g., ICG in DMSO)
-
Solvent
Protocol:
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard dye in the same solvent if possible. If not, the refractive index of the solvents must be known. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively.
-
-
Cellular Uptake and Signaling Pathway
A key feature of certain heptamethine cyanine dyes, including IR-783, is their preferential accumulation in cancer cells compared to normal cells.[11] This selectivity is primarily attributed to their uptake by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor tissues.[12][13][14] This uptake mechanism is a critical aspect of their application in cancer imaging and targeted therapy.
Caption: Cellular uptake of IR-783 in cancer cells.
The diagram illustrates that the primary mechanism for IR-783 entry into cancer cells is through OATPs.[12][14] Endocytosis has also been suggested as a potential secondary uptake pathway. Once inside the cell, IR-783 tends to accumulate in the mitochondria and lysosomes.[11][12] The overexpression of OATPs in many types of cancer cells contributes to the selective accumulation of IR-783 in tumors, forming the basis for its use as a tumor-targeting agent.[13][14]
References
- 1. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy [spiedigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. IR-783 | TargetMol [targetmol.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. ajuronline.org [ajuronline.org]
- 8. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 9. static.horiba.com [static.horiba.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Heptamethine Cyanine Dye-1: A Technical Guide to Absorption and Emission Spectra for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heptamethine cyanine (B1664457) dye-1, commonly known as Cy7, is a near-infrared (NIR) fluorophore with significant applications in biomedical research and drug development.[1][2] Its absorption and emission properties in the NIR window (700-900 nm) make it an ideal candidate for deep-tissue imaging, as light in this region experiences reduced scattering and absorption by biological tissues, leading to lower autofluorescence.[2][3] This guide provides a comprehensive overview of the spectral characteristics of Heptamethine Cyanine Dye-1, detailed experimental protocols for their measurement, and a workflow for its application in targeted drug delivery.
Core Spectral Properties
Heptamethine cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths.[4] For this compound (Cy7), this structure results in strong absorption and fluorescence in the near-infrared spectrum.
Quantitative Spectral Data
The absorption and emission maxima of this compound can exhibit slight variations depending on the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule. Generally, a hypsochromic (blue) shift is observed in more polar solvents like methanol.[4]
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | ~756 nm | PBS | [5] |
| 750-770 nm | General | [2] | |
| 780-790 nm | General | [4] | |
| Emission Maximum (λem) | ~779 nm | PBS | [5] |
| 775-800 nm | General | [2] | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Aqueous buffer | [5][6] |
| 3.0-3.6 x 10⁵ M⁻¹cm⁻¹ | General | [4] | |
| Fluorescence Quantum Yield (Φf) | ~0.3 | Aqueous buffer | [6] |
| ~0.12 | Aqueous buffer | [5] |
Experimental Protocols
Accurate characterization of the spectral properties of this compound is crucial for its effective application. Below are detailed protocols for measuring its absorption and emission spectra.
Measurement of the UV-Visible Absorption Spectrum
This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., phosphate-buffered saline (PBS), methanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range to scan from approximately 600 nm to 900 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions. Place it in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it. Measure the absorbance spectrum of each dilution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the linear fit of this graph will be the molar extinction coefficient (assuming a 1 cm path length).
-
Measurement of the Fluorescence Emission Spectrum and Quantum Yield
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield of this compound using a comparative method.
Materials:
-
This compound solution (prepared as above)
-
A standard fluorophore with a known quantum yield in the NIR range (e.g., IR-26)
-
Fluorescence spectrophotometer (fluorometer) with a near-infrared detector
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the excitation source to stabilize. Set the excitation wavelength to a value where the dye absorbs strongly (e.g., 740 nm). Set the emission scan range to be broader than the expected emission (e.g., 750 nm to 900 nm).
-
Blank Subtraction: Measure the emission spectrum of the pure solvent and subtract this from the sample and standard spectra.
-
Spectrum Acquisition:
-
Record the fluorescence emission spectrum of the reference standard.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.
-
-
Data Analysis (Quantum Yield Calculation):
-
Integrate the area under the emission curves for both the sample and the standard.
-
The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the test sample and the standard, respectively.
-
-
Application Workflow: Targeted Cancer Cell Imaging
Heptamethine cyanine dyes have shown promise in cancer imaging due to their preferential accumulation in tumor cells.[7][8] This is attributed, in part, to their uptake by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[8] The following diagram illustrates a typical workflow for using this compound in targeted cancer cell imaging.
This workflow begins with the preparation of the dye solution and the culture of cancer cells. The cells are then incubated with the dye, allowing for its uptake. After washing away the excess dye, the cells are imaged using a fluorescence microscope equipped for near-infrared detection. The resulting images are then analyzed to quantify the fluorescence intensity and determine the subcellular localization of the dye, which has been reported to accumulate in mitochondria and lysosomes of cancer cells.[8]
Signaling Pathway and Drug Delivery
Heptamethine cyanine dyes can also be utilized as vehicles for targeted drug delivery. Their inherent tumor-targeting capabilities can be exploited to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity.
In this conceptual pathway, an anticancer drug is conjugated to this compound. Following systemic administration, the dye-drug conjugate preferentially accumulates in tumor tissue. The conjugate is then taken up by cancer cells, leading to the intracellular release of the drug and subsequent therapeutic effects, such as the induction of apoptosis. This targeted approach holds significant potential for enhancing the efficacy and safety of cancer chemotherapy.
References
- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benchchem.com [benchchem.com]
- 6. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Yield of Heptamethine Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of heptamethine cyanine (B1664457) dyes, with a focus on Heptamethine Cyanine Dye-1, commonly known as Cy7. This document details the photophysical properties, experimental protocols for quantum yield determination, and the underlying principles for accurate measurement.
Introduction to Heptamethine Cyanine Dyes and Quantum Yield
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorophores widely utilized in biomedical research and drug development.[1] Their strong absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimal autofluorescence from biological tissues, making them ideal for in vivo imaging applications.[1]
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. It is expressed as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications. The quantum yield of heptamethine cyanine dyes can be influenced by several factors, including the molecular structure, solvent polarity, viscosity, and temperature.[2]
Quantitative Data on Heptamethine Cyanine Dyes
The following table summarizes the key photophysical properties of this compound (Cy7) and some of its common derivatives. This data is essential for selecting the appropriate dye for a specific application and for designing experiments.
| Dye Name | Common Synonym(s) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference Standard |
| This compound | Cy7, Cyanine 7 | ~750 - 756 | ~773 - 779 | ~199,000 - 250,000 | ~0.3 | PBS/ddH₂O | Not Specified |
| Indocyanine Green | ICG | ~787 | ~815 | ~223,000 | ~0.14 | DMSO | Not Specified |
| IR-780 | - | Not Specified | Not Specified | ~220,000 | ~0.12 | Aqueous Buffer | Not Specified |
| IR-125 | - | ~795 | ~835 | Not Specified | 0.13 | DMSO | Not Specified |
| Sulfo-Cy7 | - | ~750 | ~773 | Not Specified | Not Specified | Aqueous Buffer | Not Specified |
| Cy7 NHS Ester | - | ~756 | ~779 | ~250,000 | Not Specified | DMSO | Not Specified |
| A meso-substituted heptamethine cyanine | Dye 2 | 783 | 803 | 2.0 x 10⁵ | 0.17 | Methanol | IR-125 (Φ = 0.13 in DMSO) |
| An alkylamino-substituted heptamethine cyanine | Dye 1a | 602 | 757 | 0.5 x 10⁵ | 0.47 | Methanol | Rhodamine B (Φ = 0.69 in Methanol) |
Experimental Protocol for Determining Fluorescence Quantum Yield
The relative method is the most common approach for determining the fluorescence quantum yield of a compound.[3] This method involves comparing the fluorescence intensity of the sample with that of a well-characterized standard with a known quantum yield.
Materials and Equipment
-
Fluorometer: A fluorescence spectrophotometer capable of operating in the NIR region.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
-
Heptamethine Cyanine Dye Sample: A stock solution of known concentration.
-
Quantum Yield Standard: Indocyanine Green (ICG) or IR-125 are suitable standards for the NIR region. A stock solution of the standard of known concentration is required.[4][5]
-
Spectroscopic Grade Solvents: The same solvent should be used for both the sample and the standard. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for these dyes.
Detailed Methodology
-
Preparation of Solutions:
-
Prepare a series of five dilutions of both the heptamethine cyanine dye sample and the quantum yield standard in the same spectroscopic grade solvent.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[3]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank) and all the prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer. This should ideally be the wavelength of maximum absorption for the dye.
-
Record the fluorescence emission spectrum for the solvent (blank).
-
Under identical instrument settings (excitation and emission slit widths, detector voltage), record the fluorescence emission spectra for all the prepared solutions of the sample and the standard.
-
-
Data Analysis:
-
Subtract the solvent's fluorescence spectrum from the sample and standard spectra.
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The resulting plots should be linear. Determine the slope (gradient) of the straight line for both the sample (m_sample) and the standard (m_std).
-
-
Quantum Yield Calculation:
-
The quantum yield of the heptamethine cyanine dye sample (Φ_sample) can be calculated using the following equation:[6]
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the quantum yield of a heptamethine cyanine dye using the comparative method.
Caption: Experimental workflow for quantum yield determination.
Signaling Pathways and Logical Relationships
While heptamethine cyanine dyes themselves are not directly involved in cellular signaling pathways in the traditional sense, their application in biological imaging is critically dependent on their photophysical properties. The logical relationship governing their utility is straightforward: a higher quantum yield, coupled with a high molar extinction coefficient, results in a brighter fluorescent probe. This enhanced brightness directly translates to a better signal-to-noise ratio in imaging experiments, enabling more sensitive detection of biological targets.
The following diagram illustrates this fundamental relationship.
Caption: Photophysical properties and imaging outcome relationship.
References
Heptamethine Cyanine Dye-1: A Technical Deep Dive into Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Heptamethine Cyanine (B1664457) Dye-1 (HD-1), a near-infrared (NIR) fluorescent dye crucial for various applications in research, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the core physicochemical properties of HD-1, detailed experimental protocols, and visualizations of key concepts.
Core Properties of Heptamethine Cyanine Dye-1
Heptamethine cyanine dyes are characterized by their extended polymethine chain, which is responsible for their absorption and emission in the near-infrared spectrum (typically 700-900 nm). This spectral range is highly advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence from endogenous molecules. However, the utility of these dyes is often dictated by their solubility and stability, which can be significant challenges.
Solubility Profile
The solubility of heptamethine cyanine dyes, including HD-1, is largely dependent on their molecular structure and the solvent. Non-sulfonated heptamethine cyanine dyes generally exhibit poor water solubility due to their hydrophobic nature. To overcome this, organic co-solvents are often required for creating stock solutions and in labeling reactions. The introduction of sulfonate groups can significantly enhance water solubility.
Table 1: Solubility Data for this compound
| Solvent/System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | A common solvent for creating concentrated stock solutions. |
| In vivo formulation | ≥ 2.5 mg/mL | A mixture of DMSO, PEG300, Tween-80, and saline is used to achieve a clear solution for animal studies.[1] |
Stability Characteristics
The stability of heptamethine cyanine dyes is a critical factor for their successful application, as degradation can lead to a loss of fluorescence and the generation of confounding artifacts. The primary factors influencing the stability of HD-1 are aggregation, photostability, and thermal stability.
Aggregation: In aqueous solutions, heptamethine cyanine dyes have a strong tendency to form non-fluorescent aggregates through π-π stacking interactions. This aggregation can be influenced by the dye concentration, ionic strength of the solution, and the presence of biomolecules. Strategies to mitigate aggregation include the introduction of bulky side groups to create steric hindrance, the use of unsymmetrical dye structures, and encapsulation within nanoparticles.
Photostability: Exposure to light, especially high-intensity light used in fluorescence microscopy and in vivo imaging, can lead to the photobleaching of heptamethine cyanine dyes. The primary mechanism of photodegradation is the reaction of the polymethine chain with photogenerated singlet oxygen. This leads to the formation of a strained dioxetane intermediate, followed by fragmentation of the dye molecule.[2] Structural modifications such as steric shielding and deuteration have been shown to improve photostability.
Thermal Stability: Heptamethine cyanine dyes can also undergo thermal degradation, particularly at elevated temperatures. This can involve the shortening of the polymethine chain, leading to a "blueing" effect where the absorption and emission spectra shift to shorter wavelengths. The stability is also influenced by the pH of the solution.
Storage Recommendations: For optimal stability, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in organic solvents like DMSO should also be stored at low temperatures and protected from light. Aqueous solutions are generally not recommended for long-term storage.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of a fluorescent dye in an aqueous buffer.
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at a high speed to pellet the undissolved dye.
-
Carefully collect the supernatant without disturbing the pellet. For more precise measurements, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Dye:
-
Prepare a series of standard solutions of the dye with known concentrations in a suitable organic solvent (e.g., DMSO) where the dye is highly soluble.
-
Measure the absorbance of the standard solutions and the filtered supernatant at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the dye in the supernatant by interpolating its absorbance value on the calibration curve. This concentration represents the aqueous solubility of the dye.
-
Protocol for Assessing Photostability
This protocol describes a method to quantify the photostability of this compound in solution.
-
Sample Preparation:
-
Prepare a solution of the dye in the desired solvent (e.g., PBS or an organic solvent) at a known concentration (e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
-
Irradiation:
-
Place the dye solution in a cuvette.
-
Irradiate the solution with a light source of a specific wavelength (close to the dye's λmax) and constant intensity. A xenon lamp with a filter or a laser can be used.
-
Record the absorbance or fluorescence intensity of the sample at regular time intervals during irradiation.
-
-
Data Analysis:
-
Plot the normalized absorbance or fluorescence intensity as a function of irradiation time.
-
The rate of photobleaching can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay). The photostability can be expressed as a quantum yield of photobleaching or a half-life under the specific irradiation conditions.
-
For comparison, a known stable or unstable dye can be used as a reference.
-
Protocol for In Vivo Imaging Workflow
This protocol outlines a general workflow for using this compound for in vivo imaging in a mouse model.
-
Animal Model:
-
Use an appropriate animal model for the research question (e.g., a tumor-bearing mouse model). All animal procedures should be performed in accordance with institutional guidelines.
-
-
Probe Administration:
-
Prepare the in vivo formulation of this compound as described in Table 1.
-
Administer the dye solution to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific dye and application and should be optimized.
-
-
In Vivo Imaging:
-
At various time points after injection, anesthetize the animal and place it in a small animal in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the dye.
-
Monitor the biodistribution and accumulation of the dye in different organs and tissues over time.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the animal and excise the organs of interest.
-
Image the excised organs to confirm the in vivo findings and to obtain a more detailed distribution profile.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of heptamethine cyanine dyes and a typical experimental workflow.
Caption: Factors influencing the stability of heptamethine cyanine dyes.
Caption: A typical experimental workflow for in vivo imaging with heptamethine cyanine dyes.
References
Heptamethine Cyanine Dye-1: A Deep Dive into its Discovery, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes, a subclass of polymethine dyes, have garnered significant attention in the scientific community for their unique photophysical properties, particularly their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm). This spectral window is often referred to as the "biological window" due to the minimal absorbance of light by endogenous biomolecules like hemoglobin and water, allowing for deep tissue penetration. This characteristic makes them invaluable tools for a range of biomedical applications, from bioimaging to phototherapy. This technical guide focuses on "heptamethine cyanine dye-1," providing a comprehensive overview of its history, synthesis, physicochemical properties, and its burgeoning role in drug development. For the purpose of providing detailed experimental data and protocols, this guide will also focus on the closely related and extensively studied heptamethine cyanine dye, IR-780 iodide, as a representative molecule.
Discovery and History
The history of cyanine dyes dates back to 1856, but the development of the heptamethine subclass is a more recent advancement.[] The first synthesized cyanine dyes were primarily utilized as photosensitizers in the photographic industry.[2] A significant milestone in the understanding of cyanine dye behavior was the discovery of pseudoisocyanine (B1232315) in 1936, which exhibited unique aggregation properties.[2]
The key innovation leading to the development of modern heptamethine cyanine dyes for biomedical applications was the strategic modification of the polymethine chain. Researchers found that incorporating a chloro-cyclohexenyl ring into the center of the heptamethine chain significantly enhanced the dye's photostability.[2] This structural modification is a hallmark of many contemporary heptamethine cyanine dyes, including "this compound" and IR-780. While the exact first synthesis of a heptamethine cyanine dye is not clearly documented in readily available literature, the systematic development of these dyes for NIR applications has been a major focus of research from the late 20th century to the present day.
"this compound" is chemically identified as (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide, with the CAS Number 162411-29-2.
Physicochemical Properties
Heptamethine cyanine dyes exhibit distinct photophysical properties that are crucial for their applications. These properties can be modulated by altering the structure of the heterocyclic nuclei and the polymethine chain. Below is a summary of key quantitative data for representative heptamethine cyanine dyes.
Table 1: Photophysical Properties of Selected Heptamethine Cyanine Dyes
| Dye Name | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference(s) |
| This compound | Not specified in searches | 858 | Not specified in searches | Not specified in searches | CH₂Cl₂ | [3] |
| IR-780 iodide | 780 | 790-826 | 2.65-3.3 x 10⁵ | ~0.12 | Methanol | [] |
| IR-808 | 775-796 | 808-827 | Not specified in searches | Not specified in searches | Serum | [4] |
| Indocyanine Green (ICG) | ~800 | ~830 | 1.15-2.04 x 10⁵ | ~0.008 | Plasma | [] |
Experimental Protocols
The synthesis of heptamethine cyanine dyes like IR-780 iodide typically involves the condensation of two equivalents of a heterocyclic quaternary salt with a bifunctional polymethine chain precursor. The following is a representative, detailed methodology for the synthesis of IR-780 iodide, compiled from various sources.
Synthesis of IR-780 Iodide
The overall synthesis of IR-780 iodide can be broken down into three main stages:
-
Synthesis of the heterocyclic precursor: 1,1,2-Trimethyl-1H-benzo[e]indole.
-
Synthesis of the polymethine bridge precursor: 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene.
-
Condensation reaction to form the final dye.
Caption: Proposed mechanism of heptamethine cyanine dye uptake by cancer cells via OATP transporters.
The uptake process is thought to involve an anion exchange mechanism, where the dye is transported into the cell in exchange for an intracellular anion, such as bicarbonate. [5]An acidic tumor microenvironment can further enhance this transport. [5]Once inside the cancer cell, these lipophilic cationic dyes tend to accumulate in organelles with negative membrane potentials, such as the mitochondria. [6]This targeted accumulation has several implications for drug development:
-
Tumor Imaging: The high concentration of the fluorescent dye in tumor tissue allows for clear visualization and delineation of cancerous lesions from surrounding healthy tissue, which is particularly useful for fluorescence-guided surgery.
-
Photodynamic Therapy (PDT): Upon irradiation with NIR light, the accumulated dye can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
-
Photothermal Therapy (PTT): The dye can convert absorbed light energy into heat, causing localized hyperthermia and subsequent tumor cell death.
-
Drug Delivery: By conjugating chemotherapeutic drugs to heptamethine cyanine dyes, it is possible to selectively deliver these toxic payloads to cancer cells, thereby increasing their efficacy and reducing systemic side effects.
Conclusion
This compound and its analogues represent a powerful and versatile class of molecules with significant potential in oncology. Their discovery and subsequent development have been driven by their exceptional photophysical properties in the near-infrared window. The ability of these dyes to specifically target and accumulate in tumor cells via mechanisms such as OATP-mediated transport opens up exciting possibilities for the development of next-generation theranostics—agents that can simultaneously diagnose and treat cancer. The detailed experimental protocols and understanding of their mechanism of action provided in this guide are intended to facilitate further research and innovation in this promising field.
References
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | 61010-04-6 | Benchchem [benchchem.com]
- 4. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of pH-gradient driven transport mediated by organic anion polypeptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Heptamethine Cyanine Dye-1 Derivatives and Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes (HMCDs) are a class of near-infrared (NIR) fluorescent molecules that have garnered significant attention in the biomedical field. Their strong absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration of light with minimal background autofluorescence, making them exceptional candidates for in vivo imaging.[1] Beyond their imaging capabilities, certain HMCDs exhibit preferential accumulation in tumor tissues, a characteristic that has spurred the development of their derivatives and analogs as agents for photodynamic therapy (PDT), photothermal therapy (PTT), and as targeted drug delivery vehicles.[2][3] This technical guide provides a comprehensive overview of heptamethine cyanine dye-1 (a common core structure) derivatives and analogs, focusing on their synthesis, photophysical and cytotoxic properties, and the key signaling pathways involved in their tumor-targeting mechanism.
Core Concepts and Mechanism of Action
The tumor-targeting ability of many heptamethine cyanine dye derivatives is primarily attributed to their interaction with organic anion-transporting polypeptides (OATPs), particularly OATP1B3, which are overexpressed on the surface of various cancer cells.[3][4] This uptake mechanism is often enhanced by the hypoxic tumor microenvironment, which stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α, in turn, can upregulate the expression of OATPs, creating a positive feedback loop that promotes the accumulation of these dyes within cancer cells. Once inside the cell, many HMCDs localize to mitochondria and lysosomes, organelles that are crucial for cell survival and metabolism.[3][4] This targeted intracellular accumulation is a key factor in their efficacy as therapeutic agents.
Data Presentation
Photophysical Properties of Heptamethine Cyanine Dye Derivatives
The photophysical properties of heptamethine cyanine dyes can be tuned by modifying their chemical structure. Substitutions on the heterocyclic rings, the polymethine chain, or the meso-position can significantly impact their absorption and emission maxima, molar extinction coefficients, and quantum yields. The following table summarizes these properties for a selection of representative derivatives.
| Derivative/Analog | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| IR-780 | 777 | - | - | - | Ethanol | [5] |
| IR-813 | 815 | - | - | - | Ethanol | [5] |
| IR-125 | 783 | 833 | - | 0.060 | Ethanol | [5] |
| IR-820 | 818 | 867 | - | 0.17 | Ethanol | [5] |
| IC7-1-Me | ~823 | ~845 | - | - | 5% FBS | [6] |
| IC7-1-Et | ~823 | ~845 | - | - | 5% FBS | [6] |
| IC7-1-Pr | ~823 | ~845 | - | - | 5% FBS | [6] |
| IC7-1-Bu | ~823 | ~845 | - | - | 5% FBS | [6] |
| IC7-1-Pe | ~823 | ~845 | - | - | 5% FBS | [6] |
| IC7-1-He | ~823 | ~845 | - | - | 5% FBS | [6] |
| Ring-fluorinated HMCD 4a | 774-785 | 795-804 | 318,000 | - | DCM | [7] |
| Non-fluorinated HMCD 4b | 774-785 | 795-804 | 331,000 | - | DCM | [7] |
Note: "-" indicates data not specified in the cited source.
Cytotoxicity of Heptamethine Cyanine Dye Derivatives
The intrinsic cytotoxicity of heptamethine cyanine dyes, particularly upon photoirradiation, is a key aspect of their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives in various cancer cell lines.
| Derivative/Analog | Cell Line | IC50 (µM) | Condition | Reference |
| IR-780 | 4T1 (murine breast cancer) | >16 | Dark | |
| IR-783 | MCF-7 (human breast cancer) | 25 | Dark | |
| IR-786 | Patient-derived GBM | 1.7 | Dark | |
| IR-786 + TMZ | Patient-derived GBM | 0.4 | Dark | |
| IR797-Platin (Complex 1) | C-33 A (cervical cancer) | 0.12 - 2 | Near-IR light | |
| IR797-Platin (Complex 1) | MCF-7 (breast cancer) | 0.12 - 2 | Near-IR light | |
| MitDt-1 | MCF-7 (breast cancer) | - | In vitro | |
| MitDt-1 | NCI-H460 (lung cancer) | - | In vitro & In vivo |
Note: "-" indicates data not specified in the cited source. GBM stands for Glioblastoma Multiforme; TMZ for Temozolomide.
Experimental Protocols
Synthesis of Meso-Substituted Heptamethine Cyanine Dyes
This protocol describes a general method for the synthesis of heptamethine cyanine dyes with a substitution at the central meso-position of the polymethine chain.
Materials:
-
Quaternary indolium salt
-
Vilsmeier-Haack reagent or a suitable pentamethine equivalent
-
Acetonitrile (B52724) (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the Pentamethinic Salt:
-
React an appropriate precursor with a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) under reflux.
-
Follow with treatment with aniline in ethanol, and then acidify with HCl.
-
Isolate the resulting pentamethine salt by filtration and wash with water.
-
-
Condensation Reaction:
-
In a round-bottom flask, dissolve the quaternary indolium salt (2 equivalents) and the pentamethinic salt (1 equivalent) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Add triethylamine to the mixture and reflux for the time specified in the relevant literature (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure meso-substituted heptamethine cyanine dye.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxicity of heptamethine cyanine dye derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Heptamethine cyanine dye derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the heptamethine cyanine dye derivative in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
In Vivo Fluorescence Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using a heptamethine cyanine dye derivative.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Heptamethine cyanine dye derivative solution (sterile, in a suitable vehicle like PBS or DMSO/saline mixture)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate NIR filters
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Image Acquisition (Pre-injection):
-
Acquire a baseline fluorescence image of the mouse before injecting the dye to determine the level of autofluorescence.
-
-
Dye Administration:
-
Inject the heptamethine cyanine dye solution intravenously (i.v.) via the tail vein. The optimal dose should be predetermined (e.g., 0.5 mg/kg).
-
-
Image Acquisition (Post-injection):
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye.
-
Use appropriate excitation and emission filters for the specific dye being used (e.g., excitation ~740 nm, emission ~800 nm).
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor area and a background region (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs at each time point.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the experiment, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the in vivo biodistribution of the dye.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of HIF-1α and OATP-Mediated Dye Uptake
The following diagram illustrates the signaling pathway leading to the enhanced uptake of heptamethine cyanine dyes in the hypoxic tumor microenvironment.
Experimental Workflow for Synthesis and In Vitro Evaluation
The following diagram outlines the typical experimental workflow for the synthesis of a novel heptamethine cyanine dye derivative and its subsequent in vitro evaluation.
Experimental Workflow for In Vivo Imaging
This diagram illustrates the key steps involved in conducting an in vivo imaging study with a heptamethine cyanine dye derivative in a tumor-bearing mouse model.
Conclusion
This compound derivatives and their analogs represent a versatile and promising platform for the development of advanced theranostic agents. Their favorable photophysical properties, coupled with their ability to selectively target tumor tissues, open up numerous avenues for cancer imaging, targeted therapy, and drug delivery. The continued exploration of their structure-activity relationships and the elucidation of their complex biological interactions will undoubtedly lead to the development of even more effective and clinically translatable technologies in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ring-fluorinated heptamethine cyanine dye: synthesis, photophysical properties, and vapochromic properties in response to ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00962B [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Heptamethine Cyanine Dye-1 for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Heptamethine Cyanine (B1664457) Dye-1 (HMCy-1) and its analogs, a class of near-infrared (NIR) fluorescent dyes with inherent tumor-targeting properties. These dyes represent a significant advancement in preclinical in vivo imaging, offering high sensitivity and specificity for cancer detection without the need for conjugation to a targeting ligand. This document outlines the core properties, mechanism of action, quantitative performance, and detailed experimental protocols associated with the use of HMCy-1 for non-invasive tumor imaging.
Core Properties of Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are characterized by their absorption and emission profiles in the near-infrared (NIR) window (700-900 nm). This spectral range is optimal for in vivo imaging due to minimal tissue autofluorescence and deep tissue penetration of light.[1] The specific properties can vary based on the dye's precise chemical structure, but they generally exhibit high molar extinction coefficients and relative stability.[2] The properties of several representative heptamethine cyanine dyes are summarized below.
Table 1: Physicochemical Properties of Representative Heptamethine Cyanine Dyes
| Property | Dye Name/Analog | Value | Solvent/Conditions |
| Excitation Maximum (λex) | DZ-1 | 767 nm | - |
| IR-783 | ~780 nm | - | |
| MHI-148 | 750 nm | - | |
| Emission Maximum (λem) | DZ-1 | 798 nm | - |
| IR-783 | 820 nm | PBS | |
| MHI-148 | 820 nm | - | |
| Molar Extinction Coefficient (ε) | IR-783 | 261,000 M⁻¹cm⁻¹ | - |
| MHI-148 | 82,880 M⁻¹cm⁻¹ | - | |
| Formulation for Injection | General | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo studies |
Note: "Heptamethine Cyanine Dye-1" is a general term. Data presented is for commonly cited analogs like DZ-1, IR-783, and MHI-148 which share the core heptamethine structure and tumor-targeting mechanism.
Mechanism of Tumor-Specific Accumulation
The remarkable ability of HMCy-1 and its analogs to preferentially accumulate in tumor cells is a multifactorial process, distinguishing them from non-targeting dyes like Indocyanine Green (ICG). The primary mechanisms involved are uptake via Organic Anion-Transporting Polypeptides (OATPs) and subsequent sequestration within mitochondria and lysosomes.
OATP-Mediated Cellular Uptake
Organic Anion-Transporting Polypeptides (OATPs) are a family of transmembrane solute carriers that are frequently overexpressed in various cancer cells compared to normal tissues.[3] These transporters facilitate the entry of heptamethine cyanine dyes into the cytoplasm.[3] This active transport mechanism is a key driver of the dyes' tumor selectivity. The uptake can be competitively inhibited by broad-spectrum OATP inhibitors like sulfobromophthalein (B1203653) (BSP), confirming the essential role of these transporters.[1]
Subcellular Sequestration
Once inside the cancer cell, these lipophilic cationic dyes are further sequestered into organelles with high negative membrane potentials, primarily the mitochondria.[1][4] Many cancer cells exhibit elevated mitochondrial membrane potential compared to normal cells, which drives the accumulation of the dye within this organelle. Additionally, studies have shown that these dyes also accumulate in lysosomes.[2][4] This dual accumulation in mitochondria and lysosomes effectively traps the dye within the cancer cell, leading to prolonged signal retention in the tumor.[2][4] The enhanced permeability and retention (EPR) effect, a characteristic of solid tumors, may also contribute to the initial accumulation of the dye in the tumor interstitium.[2]
Quantitative Performance Data
The performance of HMCy-1 dyes in vivo is typically assessed by their biodistribution profile and the resulting tumor-to-background ratio (TBR), which is a critical measure of imaging contrast.
Biodistribution
Following intravenous injection, HMCy-1 dyes are distributed systemically but are rapidly cleared from most healthy tissues while being retained in the tumor. Studies with IR-783 show initial accumulation in organs like the liver, kidneys, and lungs at 6 hours post-injection.[2] However, by 80 hours, the dye is almost completely cleared from these vital organs, whereas it is retained in tumor tissue for up to 96 hours or longer.[2][5]
Table 2: Biodistribution of IR-783 in Tumor-Bearing Mice
| Organ | Relative Fluorescence Intensity (24h post-injection) |
| Tumor | High |
| Liver | Low-Moderate |
| Kidneys | Low |
| Spleen | Low |
| Lungs | Low |
| Heart | Low |
| Muscle | Very Low (Background) |
Data compiled from qualitative and semi-quantitative reports of IR-783 biodistribution.[2][5][6] The primary clearance route is hepatobiliary.
Tumor-to-Background Ratio (TBR)
The high tumor retention and rapid clearance from surrounding tissues result in excellent tumor-to-background ratios. For the dye DZ-1, the TBR in a subcutaneous hepatocellular carcinoma model gradually increased, reaching a peak of approximately 5.0 at 24 hours post-injection.[7] This high contrast allows for clear delineation of the tumor margins.
Table 3: Tumor-to-Background Ratios (TBR) for HMCy Dyes
| Dye | Cancer Model | Peak TBR | Time to Peak |
| DZ-1 | Hepatocellular Carcinoma (SubQ) | ~5.0 | 24 hours |
| MHI-148 | Renal Cancer (SubQ) | 9.1 | 24 hours |
Data is model and study dependent.[7]
Experimental Protocols
This section provides detailed methodologies for the use of HMCy-1 in preclinical in vivo imaging studies.
Preparation of HMCy-1 for Injection
Due to the hydrophobic nature of many heptamethine cyanine dyes, a specific formulation is required to ensure solubility for intravenous administration.[2]
-
Stock Solution: Prepare a stock solution of the HMCy-1 dye in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mg/mL.
-
Vehicle Preparation: Prepare the final injection vehicle. A commonly used formulation consists of:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Sterile Saline
-
-
Final Formulation: Add the HMCy-1 stock solution to the vehicle components sequentially, ensuring the solution is clear. For example, to prepare 1 mL of working solution, add 100 µL of a 2.5 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline. The working solution should be prepared fresh on the day of the experiment.
In Vivo Imaging Protocol
The following is a generalized protocol for imaging subcutaneous or orthotopic tumors in mice.
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude, 6-8 weeks old) bearing subcutaneous or orthotopic tumor xenografts. Tumors should be allowed to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Anesthesia: Anesthetize the mice prior to and during injection and imaging. Intraperitoneal injection of 2% sodium pentobarbital (B6593769) (e.g., 215 mg/kg) is a common method.[8]
-
Dye Administration: Administer the freshly prepared HMCy-1 formulation via tail vein injection. A typical dose is 10 nmol per 20g mouse (approximately 0.375 mg/kg for IR-783).[2] The injection volume is typically around 200 µL.[8]
-
Imaging System: Place the anesthetized mouse in the prone position within a small animal in vivo imaging system (e.g., Kodak Imaging Station 4000MM, IVIS Spectrum).[2][9]
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image.
-
Acquire images at multiple time points post-injection (e.g., 30 min, 2h, 6h, 12h, 24h, 48h, and up to 96h) to monitor biodistribution and determine the optimal imaging window.[2]
-
Typical Filter Settings: Use an excitation filter around 740-770 nm and a long-pass emission filter around 790-820 nm.[8] Optimize exposure time to maximize signal without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).
-
Quantify the average fluorescence intensity (radiant efficiency or photon flux) within each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the mean intensity of the tumor ROI by the mean intensity of the background ROI.
-
Ex Vivo Validation
To confirm the in vivo imaging results, perform ex vivo analysis of organs.
-
Tissue Harvesting: At the final imaging time point, euthanize the mouse and immediately dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).[8]
-
Ex Vivo Imaging: Arrange the dissected organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the dye.[8]
-
Histology/Microscopy: Tissues can be fixed in 4% paraformaldehyde, sectioned, and stained with DAPI for nuclear visualization.[8] Fluorescence microscopy can then be used to visualize the dye's distribution at the cellular level within the tumor and other tissues.
Conclusion
This compound and its analogs are powerful tools for non-invasive preclinical cancer research. Their inherent tumor-targeting capabilities, driven by OATP-mediated uptake and organelle sequestration, provide high-contrast NIR fluorescence images with excellent tumor-to-background ratios. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technology for sensitive and specific in vivo tumor imaging.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Methodological & Application
Application Notes and Protocols: Heptamethine Cyanine Dye-1 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorophores with significant applications in biomedical imaging. Their emission and absorption spectra fall within the NIR window (700-1000 nm), a range where biological tissues exhibit minimal autofluorescence and deeper light penetration is achievable. This makes them particularly valuable for in vivo imaging and sensitive detection in complex biological systems. Heptamethine cyanine dye-1 (HMCy-1) and its analogues have demonstrated a remarkable ability to preferentially accumulate in cancer cells, enabling their use in tumor imaging, targeted drug delivery, and photodynamic therapy.[1][2][3][4][5]
The mechanism behind this selective uptake is primarily attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells.[1][6][7] The hypoxic tumor microenvironment and differences in mitochondrial membrane potential between cancerous and normal cells also contribute to this preferential accumulation.[1][8] Once inside the cell, these dyes tend to localize within the mitochondria and lysosomes.[6][7][8][9][10]
These unique properties make HMCy-1 a powerful tool for researchers in oncology and drug development for visualizing tumors, monitoring therapeutic response, and developing novel theranostic agents.
Physicochemical and Optical Properties
Heptamethine cyanine dyes exhibit distinct optical properties that are crucial for their application in fluorescence microscopy. The following table summarizes key quantitative data for HMCy-1 and related heptamethine cyanine dyes.
| Property | Value | Solvent/Conditions |
| HMCy-1 (ADS 815EI) | ||
| Maximum Emission (Fmax) | 858 nm | CH2Cl2 |
| General Heptamethine Cyanines (Cy7) | ||
| Absorption Maxima (λabs) | 693 - 817 nm | Methanol[11] |
| Molar Extinction Coefficient (ε) | High (typical for cyanine dyes) | Methanol[11] |
| Stokes Shift | ~20 - 40 nm (can be >140 nm with modification) | Various[11][12] |
| IR-808 | ||
| Absorption Range | 775 - 796 nm | Serum[2] |
| Emission Range | 808 - 827 nm | Serum[2] |
| IR-783 | ||
| Excitation (for microscopy) | 633 nm | Not specified[13] |
| Emission Filter (for microscopy) | 670 - 810 nm (long pass) | Not specified[13] |
| DZ-1 | ||
| Fluorescence Intensity vs. ICG | One order of magnitude stronger | In vivo tumor model[9][10] |
Signaling Pathway for Cancer Cell Uptake
The preferential accumulation of heptamethine cyanine dyes in cancer cells is an active process mediated by specific cellular transport mechanisms. The following diagram illustrates the key signaling pathway involved.
Caption: HMCy-1 uptake is facilitated by OATP transporters, which are upregulated by HIF1α under hypoxic conditions.
Experimental Protocols
Protocol 1: In Vitro Staining and Fluorescence Microscopy of Cultured Cancer Cells
This protocol details the steps for staining cultured cancer cells with HMCy-1 for visualization by fluorescence microscopy.
Materials:
-
This compound (HMCy-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., T-medium with 5% FBS)
-
Four-well chamber slides or other imaging-compatible culture vessels
-
Formaldehyde (B43269) (10%)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy7 or ICG filters)
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^4 cells/well) onto chamber slides and incubate for 24 hours in culture medium to allow for cell attachment.[13]
-
Preparation of Staining Solution: Prepare a stock solution of HMCy-1 in DMSO. Just before use, dilute the stock solution in cell culture medium to a final working concentration (e.g., 20 µM).[13]
-
Cell Staining:
-
Wash the attached cells once with PBS.
-
Add the HMCy-1 staining solution to the cells.
-
Incubate at 37°C for 30 minutes.[13]
-
-
Washing: Wash the cells twice with PBS to remove any unbound dye.[13]
-
Fixation (Optional): If required, fix the cells with 10% formaldehyde at 4°C.
-
Imaging:
-
Mount the slide on a fluorescence microscope.
-
Use a suitable excitation source (e.g., 633 nm laser or a xenon lamp with a 750-800 nm excitation filter) and a long-pass emission filter (e.g., 670-810 nm or 820-860 nm).[13]
-
Capture images using a sensitive camera.
-
Protocol 2: Preparation of HMCy-1 Working Solution for In Vivo Imaging
This protocol describes the preparation of a HMCy-1 working solution suitable for intravenous administration in animal models.
Materials:
-
This compound (HMCy-1)
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure (for 1 mL working solution):
-
Prepare a stock solution of HMCy-1 in DMSO (e.g., 25.0 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the HMCy-1 DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well before use.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vitro fluorescence microscopy experiment using HMCy-1.
Caption: A step-by-step workflow for staining and imaging cultured cells with HMCy-1.
Applications in Drug Development
The inherent tumor-targeting properties of heptamethine cyanine dyes make them excellent candidates for the development of theranostic agents.[6] By conjugating chemotherapeutic drugs to HMCy-1, it is possible to create drug delivery systems that selectively target cancer cells, thereby increasing the therapeutic efficacy while minimizing off-target toxicity.[4][7][8] The fluorescence of the dye allows for real-time monitoring of drug delivery and accumulation in the tumor.[8] This approach has shown promise in preclinical models for various cancers, including hepatocellular carcinoma and brain tumors.[4][8]
Conclusion
This compound is a versatile and powerful tool for fluorescence microscopy, particularly in the context of cancer research and drug development. Its favorable optical properties in the NIR window, coupled with its ability to selectively accumulate in cancer cells, provide researchers with a valuable probe for tumor imaging, mechanistic studies, and the development of targeted therapies. The protocols and data presented here offer a comprehensive guide for the effective application of HMCy-1 in a laboratory setting.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Heptamethine Cyanine Dye Mediated Drug Delivery: Hype or Hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Heptamethine Cyanine Dye-1 Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorescent dyes with applications in biological imaging and diagnostics. Their absorption and emission spectra in the NIR window (700-900 nm) allow for deep tissue penetration of light, making them ideal for in vivo imaging.[1][2] This document provides detailed protocols and application notes for the labeling of proteins with a specific type of heptamethine cyanine dye, herein referred to as Heptamethine Cyanine Dye-1 (HD-1), which possesses a meso-chloro leaving group. This feature allows for a covalent reaction with thiol groups on proteins, offering a degree of site-specificity.[1][2][3]
The ability to covalently link these NIR fluorophores to proteins, such as antibodies or other targeting molecules, has significant implications for cancer theranostics, enabling non-invasive tumor imaging and targeted therapy.[4]
Mechanism of Labeling
The labeling of proteins with heptamethine cyanine dyes containing a meso-chloro substituent occurs through a nucleophilic substitution reaction. Specifically, the meso-chloro group of the dye is displaced by the thiol group of a cysteine residue on the protein.[1][2][3] This reaction is selective for cysteine residues over other nucleophilic amino acid side chains like those of tyrosine, lysine, and serine under physiological conditions (near-neutral pH, 37°C).[1][2][3] This inherent selectivity provides a method for site-specific labeling of proteins that possess available cysteine residues.
Applications
Proteins labeled with heptamethine cyanine dyes have a wide range of applications in research and drug development:
-
In Vivo Imaging: The NIR fluorescence properties of these dyes enable deep-tissue imaging in animal models for tracking the localization and accumulation of labeled proteins at specific sites, such as tumors.[4][5]
-
Cancer Targeting: When conjugated to tumor-targeting proteins like antibodies, these dyes can be used for non-invasive cancer detection and monitoring.[4] Some heptamethine cyanine dyes have been shown to preferentially accumulate in tumor cells, potentially through interactions with organic anion-transporting polypeptides (OATPs) which are overexpressed in some cancers.[6]
-
Theranostics: These dye-protein conjugates can serve as theranostic agents, combining diagnostic imaging with therapeutic applications like photothermal therapy (PTT) and photodynamic therapy (PDT).[4]
-
Flow Cytometry and Fluorescence Microscopy: Labeled proteins can be used as probes in various in vitro assays to detect and quantify specific cell populations or intracellular targets.
Data Presentation
The following tables summarize key quantitative data for the labeling of proteins with heptamethine cyanine dyes, based on published studies.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Value | Notes |
| Dye-to-Protein Molar Ratio | 10:1 | A 10-fold molar excess of dye to protein has been shown to be effective for quantitative labeling.[1] |
| Protein Concentration | 1 µM (or ~1 mg/ml) | A protein concentration of 1 µM has been used successfully.[1][2] Higher concentrations may also be suitable. |
| Incubation Temperature | 37°C | Incubation at physiological temperature facilitates the reaction.[1][2] |
| Incubation Time | 3 - 24 hours | Reaction times can vary, with significant labeling observed after 3 hours and saturation at longer time points.[1][2] |
| pH | 7.2 - 8.0 | A near-neutral to slightly basic pH is optimal for the thiol-mediated reaction.[1][2] |
| Buffer | HEPES or PBS | 50 mM HEPES or 10 mM PBS have been shown to be suitable buffers.[1][2] |
Table 2: Spectroscopic Properties of a Representative Heptamethine Cyanine Dye (MHI-148)
| Property | Wavelength (nm) |
| Maximum Absorption (λmax abs) | 783 |
| Maximum Emission (λmax emiss) | 809 |
Data is for compound 1a in pH 7.24 10 mM PBS buffer.[2]
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes a general method for the covalent labeling of a protein containing free cysteine residues with a meso-chloro substituted heptamethine cyanine dye.
Materials:
-
Protein of interest (with at least one free cysteine residue)
-
This compound (e.g., MHI-148)
-
Reaction Buffer: 50 mM HEPES, pH 7.24 or 10 mM PBS, pH 7.4
-
DMSO (for dissolving the dye)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1 µM.
-
Prepare the Dye Stock Solution: Dissolve the heptamethine cyanine dye in DMSO to a concentration of 20 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution and the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1. For example, for a 100 µL reaction volume with 1 µM protein, add 0.5 µL of the 20 mM dye stock solution to reach a final dye concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 3 to 24 hours. The optimal incubation time should be determined empirically for each specific protein.
-
Purification: Proceed to Protocol 2 for the purification of the labeled protein to remove unconjugated dye.
Protocol 2: Purification of the Labeled Protein
This protocol describes the removal of excess, unconjugated dye from the labeled protein solution using affinity chromatography. Other methods like size exclusion chromatography or dialysis can also be employed.
Materials:
-
Labeled protein solution from Protocol 1
-
Affinity chromatography column specific for the protein or a tag on the protein (e.g., Ni-NTA for His-tagged proteins)
-
Equilibration Buffer (specific to the affinity column)
-
Wash Buffer (specific to the affinity column)
-
Elution Buffer (specific to the affinity column)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the affinity chromatography column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Load the labeled protein solution onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove the unbound dye and other impurities.
-
Elution: Elute the labeled protein from the column using the Elution Buffer. Collect the fractions.
-
Concentration and Buffer Exchange: If necessary, concentrate the eluted fractions and exchange the buffer to a suitable storage buffer using ultrafiltration devices.
Protocol 3: Characterization of the Labeled Protein
This protocol outlines methods to confirm the successful labeling of the protein.
Materials:
-
Purified labeled protein
-
SDS-PAGE gel and running buffer
-
Coomassie Brilliant Blue stain
-
NIR fluorescence gel imager
-
Spectrophotometer or plate reader
Procedure:
-
SDS-PAGE Analysis:
-
Run the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Image the same gel using an NIR fluorescence imager to detect the fluorescence signal from the labeled protein. A fluorescent band corresponding to the molecular weight of the protein confirms successful labeling.[1][2]
-
-
Spectroscopic Analysis:
-
Measure the absorbance spectrum of the labeled protein. The spectrum should show the characteristic protein absorbance peak around 280 nm and the dye-specific absorbance peak in the NIR region (e.g., ~783 nm for MHI-148).[2]
-
Measure the fluorescence emission spectrum of the labeled protein by exciting at the dye's maximum absorbance wavelength. A strong emission in the NIR region confirms the presence of the fluorescent label.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction for labeling a protein with this compound.
References
- 1. Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptamethine cyanines in bioorthogonal chemistry [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Heptamethine Cyanine Dye Conjugation to Antibodies for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorophores with absorption and emission wavelengths typically in the 700-900 nm range.[1][2] This spectral window is highly advantageous for biological applications due to the deep tissue penetration of NIR light and minimal autofluorescence from endogenous biomolecules, leading to a high signal-to-noise ratio.[2][3] When conjugated to antibodies, these dyes create powerful tools for a variety of applications, including fluorescence-guided surgery, in vivo imaging, and targeted therapies such as photothermal therapy (PTT) and photodynamic therapy (PDT).[1][4][5]
This document provides detailed protocols for the conjugation of heptamethine cyanine dye-1 (HD-1) and its derivatives to antibodies via N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine (B10760008) residues.[][7] Additionally, it outlines methods for the characterization of the resulting antibody-dye conjugates and discusses their application in photothermal therapy.
Key Applications
-
Near-Infrared Fluorescence (NIRF) Imaging: Antibody-HD-1 conjugates enable highly specific visualization of target cells and tissues in vitro and in vivo.[1][5] The preferential accumulation of some heptamethine cyanine dyes in tumor tissues further enhances their utility in cancer imaging.[5][8]
-
Photothermal Therapy (PTT): Upon irradiation with a NIR laser, heptamethine cyanine dyes can convert light energy into heat, leading to localized hyperthermia and ablation of cancer cells.[9][10][11]
-
Photodynamic Therapy (PDT): Certain cyanine dyes can generate reactive oxygen species (ROS) upon light activation, inducing oxidative stress and apoptosis in targeted cells.[1][5]
Experimental Protocols
Protocol 1: Antibody Conjugation with Heptamethine Cyanine Dye NHS Ester
This protocol describes the covalent attachment of a heptamethine cyanine dye NHS ester to an antibody. The degree of labeling (DOL), or the average number of dye molecules per antibody, can be controlled by adjusting the molar ratio of dye to antibody.
Materials:
-
Antibody of interest (1-2 mg/mL in phosphate-buffered saline, PBS)
-
Heptamethine cyanine dye NHS ester (e.g., s775z, also known as MB 800Z)[12]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.75 M, pH 8.3) or PBS adjusted to pH 8.0-8.5[][13]
-
Hydroxylamine (B1172632) (1.5 M, pH 8.5, freshly prepared) (Optional, for quenching)
-
Desalting columns (e.g., Zeba Spin) or size-exclusion chromatography (SEC) system
-
Reaction tubes
-
Vortexer and shaker
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 0.75 M sodium bicarbonate buffer. This is crucial for efficient reaction with NHS esters.[]
-
-
Dye Preparation:
-
Allow the vial of heptamethine cyanine dye NHS ester to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mM. Vortex to ensure complete dissolution.[]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dye stock solution to the antibody solution while gently vortexing.[13] Refer to Table 1 for recommended molar ratios to achieve a target DOL.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.[]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small volume of freshly prepared 1.5 M hydroxylamine (pH 8.5) and incubate for 1 hour at room temperature.[13]
-
-
Purification of the Conjugate:
-
Remove unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[3][4]
-
Follow the manufacturer's instructions for the desalting column. Typically, this involves centrifuging the column to remove the storage buffer, loading the sample, and then centrifuging again to collect the purified conjugate.
-
-
Storage:
-
Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.
-
Experimental Workflow for Antibody-Dye Conjugation
References
- 1. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 8. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-modal imaging-guided highly efficient photothermal therapy using heptamethine cyanine-conjugated hyaluronic acid micelles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Item - Intriguing HâAggregates of Heptamethine Cyanine for Imaging-Guided Photothermal Cancer Therapy - figshare - Figshare [figshare.com]
- 11. A Phthalimide-Functionalized Heptamethine Cyanine Dye for Tumor-Targeted Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: Heptamethine Cyanine Dye-1 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorescent probes with significant potential in biomedical research and diagnostics. These dyes exhibit strong absorption and emission in the 700-1000 nm range, a spectral window where tissue autofluorescence is minimal, allowing for deep tissue imaging and sensitive detection.[1][2] A key feature of certain heptamethine cyanine dyes, such as IR-783 and MHI-148, is their ability to be selectively taken up and retained by cancer cells and other specific cell populations like myeloid-derived suppressor cells (MDSCs), without the need for chemical conjugation to targeting ligands.[1][3][4] This preferential accumulation is often mediated by overexpressed organic anion-transporting polypeptides (OATPs) on the surface of cancer cells.[5][6] These properties make Heptamethine Cyanine Dye-1 a valuable tool for various flow cytometry applications, including the detection and characterization of rare cell populations such as circulating tumor cells (CTCs) and MDSCs.[1][4][5]
Principle of Action
This compound passively diffuses across the cell membrane. In cancer cells, its accumulation is facilitated by OATPs.[5] Once inside, the dye can localize to mitochondria and lysosomes.[1][2] The rigid intracellular environment enhances the dye's fluorescence quantum yield, leading to a strong signal in target cells compared to normal cells.[1] This differential staining allows for the identification and quantification of target cell populations by flow cytometry.
Below is a diagram illustrating the proposed mechanism of selective uptake.
Caption: Mechanism of this compound uptake.
Applications in Flow Cytometry
-
Detection of Circulating Tumor Cells (CTCs): this compound can be used to identify CTCs in peripheral blood samples.[1][5] Its ability to selectively stain cancer cells allows for their differentiation from the vast number of normal blood cells.
-
Identification of Myeloid-Derived Suppressor Cells (MDSCs): The dye MHI-148, a heptamethine cyanine, has been shown to specifically stain MDSCs, providing a novel tool for their detection and analysis.[4][7]
-
Cancer Cell Line Characterization: The dye can be used to assess the expression and activity of OATPs in different cancer cell lines.
-
High-Throughput Screening: Its use in flow cytometry enables high-throughput screening of compounds that may modulate OATP function or dye uptake.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in flow cytometry, compiled from various studies.
Table 1: Staining Conditions
| Parameter | Value | Cell Type | Reference |
| Dye Concentration | 0.5 µM | HEK293-FAP cells | [8][9] |
| Dye Concentration | 20 µmol/l | HeLa cells spiked in blood | [5] |
| Incubation Time | 30 min | HeLa cells spiked in blood | [5] |
| Incubation Temperature | 37°C | HeLa cells spiked in blood | [5] |
Table 2: Flow Cytometry Laser and Filter Settings
| Laser | Emission Filter | Application | Reference |
| 633 nm | 750 nm long pass | FAP-expressing cells | [9] |
| 488 nm | 585/42 BP (for PI) | Viability | [10] |
| 405 nm | 450/40 BP (for DAPI) | Viability | [10] |
Experimental Protocols
Protocol 1: Detection of Cancer Cells in Spiked Blood Samples
This protocol is adapted from methodologies used for detecting cervical cancer cells in human blood.[5]
Materials:
-
This compound (e.g., IR-783) stock solution (e.g., 1 mM in DMSO)
-
Whole blood
-
Cancer cell line (e.g., HeLa)
-
Phosphate-Buffered Saline (PBS)
-
Histopaque-1077 or other density gradient medium
-
Flow cytometry tubes
-
Flow cytometer with a near-infrared laser (e.g., 633 nm or similar) and appropriate detectors.
Procedure:
-
Cell Preparation:
-
Spike a known number of cancer cells into a sample of whole blood.
-
-
Staining:
-
Isolation of Mononuclear and Cancer Cells:
-
Layer the stained blood sample onto a density gradient medium (e.g., Histopaque-1077).
-
Centrifuge according to the manufacturer's instructions to separate mononuclear cells and cancer cells from red blood cells and granulocytes.
-
-
Washing:
-
Carefully collect the cell layer containing mononuclear cells and cancer cells.
-
Wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in an appropriate volume of flow cytometry buffer (e.g., PBS with 2% BSA).
-
Acquire events on a flow cytometer.
-
Gate on the this compound positive population to identify the cancer cells.
-
Protocol 2: Identification of Myeloid-Derived Suppressor Cells (MDSCs)
This protocol is based on the use of MHI-148 to identify MDSCs.[4][7]
Materials:
-
This compound (e.g., MHI-148)
-
Single-cell suspension from spleen or peripheral blood
-
Fluorophore-conjugated antibodies against MDSC markers (e.g., anti-CD11b, anti-Gr-1 for mouse; anti-CD11b, anti-CD33, anti-CD14 for human)
-
Flow cytometry buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest (e.g., spleen from a tumor-bearing mouse).
-
-
Staining:
-
Incubate the cells with this compound (concentration to be optimized, typically in the low µM range).
-
Co-stain with fluorophore-conjugated antibodies against MDSC surface markers for 30 minutes on ice.[7]
-
-
Washing:
-
Wash the cells with flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer.
-
Acquire data on a flow cytometer.
-
Analyze the co-expression of this compound fluorescence with canonical MDSC markers. Flow cytometric analyses have shown that MHI-148 was reactive to over 80% of MDSC-specific cells manifesting CD11b+/Gr-1+ in mice.[4][7]
-
Experimental Workflow Diagram
Caption: General experimental workflow for flow cytometry.
Logical Relationship Diagram
Caption: Logical flow for selective cell detection.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Suboptimal dye concentration or incubation time. | Titrate the dye concentration and optimize the incubation time. |
| Low expression of uptake transporters (e.g., OATPs). | Verify target cell type is known to accumulate the dye. | |
| Inappropriate laser/filter combination. | Ensure the flow cytometer is configured for NIR dye detection. | |
| High Background | Non-specific binding. | Increase the number of wash steps. Include a viability dye to exclude dead cells, which can non-specifically take up the dye. |
| Dye precipitation. | Ensure the dye is fully dissolved in the staining buffer. |
Conclusion
This compound represents a promising class of fluorescent probes for flow cytometry. Their unique property of selective accumulation in cancer cells and other specific cell types offers a powerful tool for researchers in oncology and immunology. The protocols and data presented here provide a framework for the successful application of these dyes in various research and development settings.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unito.it [iris.unito.it]
- 10. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Application Notes and Protocols: Heptamethine Cyanine Dye-1 in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorophores that have garnered significant interest in the field of oncology for their dual role as imaging agents and photosensitizers in photodynamic therapy (PDT).[1][2][3] These dyes exhibit strong absorption in the NIR window (700-900 nm), a region where biological tissues are most transparent, allowing for deeper light penetration and treatment of less accessible tumors.[4][5] This document provides detailed application notes and protocols for the use of a representative heptamethine cyanine dye, IR-783 (herein referred to as Heptamethine Cyanine Dye-1 or HD-1), in photodynamic therapy research.
The therapeutic efficacy of HD-1 in PDT is primarily attributed to its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon excitation with NIR light.[2][6] This leads to oxidative stress and subsequent cell death through apoptosis and/or necrosis.[7][8] A key advantage of certain heptamethine cyanine dyes, including IR-783, is their inherent tumor-targeting capability, which is often mediated by organic anion-transporting polypeptides (OATPs) that are overexpressed on the surface of many cancer cells.[7][9] This preferential accumulation in tumor tissues minimizes off-target toxicity.[9]
Data Presentation
The following tables summarize the quantitative data for this compound (IR-783) based on available literature.
| Parameter | Value | Cell Line/Model | Conditions | Reference |
| In Vitro Cytotoxicity | ||||
| Dark Cytotoxicity (IC₅₀) | > 50 µM | HT-29 | 24-hour incubation | [1][3] |
| Phototoxicity | Significant cell death observed | HT-29 | 5 µM HD-1, 808 nm laser (1.0 W/cm²) for 1 min | [1][3] |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition | Complete tumor ablation | HT-29 xenograft | Single dose, 808 nm laser (1.0 W/cm²) for 5 min | [1][3] |
| Photophysical Properties | ||||
| Absorption Maximum (λₘₐₓ) | ~790 nm | - | In PBS | [3] |
| Emission Maximum (λₑₘ) | ~810 nm | - | In PBS | [3] |
| Photothermal Conversion Efficiency | 28.9% | - | 808 nm laser | [3] |
| Cellular Uptake | ||||
| Subcellular Localization | Mitochondria and Lysosomes | HeLa, SiHa, Caski | 30-minute incubation | [9] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy
Objective: To evaluate the phototoxic effect of HD-1 on cancer cells.
Materials:
-
This compound (IR-783)
-
Cancer cell line (e.g., HT-29, human colorectal cancer)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
NIR laser source (808 nm)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Calcein-AM and Propidium Iodide (PI) for live/dead staining
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
HD-1 Incubation: Treat the cells with varying concentrations of HD-1 (e.g., 2, 10, 20, 50 µM) in fresh culture medium and incubate for 4 hours.[1][3] Include a vehicle control group (medium only).
-
Washing: After incubation, remove the medium containing HD-1 and wash the cells twice with PBS.
-
Irradiation: Add fresh medium to each well and irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm² for 1 minute.[1][3] Keep a set of non-irradiated plates as a dark toxicity control.
-
Post-Irradiation Incubation: Incubate the cells for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Live/Dead Staining (Fluorescence Microscopy):
Protocol 2: Cellular Uptake and Subcellular Localization
Objective: To determine the cellular uptake and localization of HD-1.
Materials:
-
This compound (IR-783)
-
Cancer cell line (e.g., HeLa)
-
Live-cell imaging chambers or confocal dishes
-
MitoTracker Green and LysoTracker Green
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in live-cell imaging chambers and allow them to adhere overnight.
-
HD-1 Incubation: Incubate the cells with HD-1 (e.g., 20 µM) for 30 minutes at 37°C.[9]
-
Washing: Wash the cells twice with PBS.
-
Organelle and Nuclear Staining:
-
Imaging: Wash the cells with PBS and image using a confocal microscope. Use appropriate filter sets for HD-1 (NIR), the organelle tracker (B12436777) (green), and DAPI (blue).
Protocol 3: In Vivo Photodynamic Therapy in a Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of HD-1 PDT.
Materials:
-
This compound (IR-783)
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line for xenograft (e.g., HT-29)
-
PBS
-
NIR laser source (808 nm) with a fiber optic diffuser
-
Calipers for tumor measurement
-
H&E staining reagents
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject 1 x 10⁶ HT-29 cells into the flank of each mouse.[1] Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
HD-1 Administration: Intravenously inject HD-1 (dissolved in PBS) into the tumor-bearing mice.
-
Tumor Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48 hours), image the mice using an in vivo imaging system to determine the optimal time for laser irradiation based on tumor accumulation of HD-1.[3]
-
Laser Irradiation: At the time of peak tumor accumulation (typically 24 hours), anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.[1]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers every few days. Also, monitor the body weight of the mice as an indicator of systemic toxicity.
-
Histological Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform H&E staining to observe tissue necrosis and apoptosis.[1]
Visualizations
Caption: Mechanism of this compound (HD-1) in Photodynamic Therapy.
Caption: Workflow for In Vitro Photodynamic Therapy Experiment.
Caption: Simplified Signaling Pathways in HD-1 Mediated Photodynamic Cell Death.
References
- 1. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR783‐Stabilized Nanodrugs Enhance Anticancer Immune Response by Synergizing Oxidation Therapy and Epigenetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Heptamethine Cyanine Dye as a Near-Infrared pH Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorescent probes that have garnered significant attention in biomedical research.[1] Their absorption and emission profiles in the NIR window (700-1700 nm) offer distinct advantages for biological applications, including deeper tissue penetration, minimal autofluorescence from biological samples, and reduced light scattering.[2][3] Certain heptamethine cyanine derivatives exhibit pH-dependent photophysical properties, making them valuable tools for sensing pH fluctuations in various biological contexts, such as monitoring the acidic environments of organelles like lysosomes and endosomes, or characterizing the tumor microenvironment.[4][5]
This document provides detailed application notes and protocols for a specific class of non-N-alkylated heptamethine cyanine dyes that function as fluorescent pH sensors. For clarity in these notes, we will refer to a representative molecule from this class as Heptamethine Cyanine pH Sensor (HCPS).
Principle of Operation: pH-Sensing Mechanism
The pH-sensing mechanism of HCPS is based on the reversible protonation of the nitrogen atoms within its indole (B1671886) rings.[4] In a neutral or alkaline environment, the indole nitrogen is deprotonated, which disrupts the π-electron delocalization across the heptamethine chain. This disruption leads to a significant decrease in fluorescence intensity, rendering the dye essentially non-fluorescent.[2]
Upon encountering an acidic environment, the indole nitrogens become protonated. This protonation restores the conjugated π-electron system of the cyanine chromophore, resulting in a dramatic increase in fluorescence emission in the near-infrared spectrum.[4] This "off/on" switching of fluorescence is highly sensitive to pH changes in the acidic range.
Quantitative Data
The photophysical and pH-responsive properties of two representative HCPS probes (Probe 8 and Probe 9 from Hou et al.) are summarized below.[4] These probes feature a quaternary ammonium (B1175870) unit to improve aqueous solubility.[4]
| Parameter | Probe 8 | Probe 9 | Reference |
| Max Absorption (λabs) | 765 nm | 765 nm | [4] |
| Max Emission (λem) | 788 nm | 788 nm | [4] |
| Excitation Wavelength (for pH sensing) | 750 nm | 750 nm | [4] |
| pKa | 4.72 | 4.45 | [4] |
| Linear pH Response Range | 4.00 - 5.50 | 4.00 - 5.50 | [4] |
| Fluorescence Intensity Increase (pH 7.6 to 3.0) | ~25-fold | ~25-fold | [4] |
| Solvent for Spectroscopy | Ethanol-water (2:8, v/v) | Ethanol-water (2:8, v/v) | [4] |
Experimental Protocols
Synthesis of Heptamethine Cyanine pH Sensor (HCPS)
The synthesis of HCPS involves the condensation of non-N-alkylated indolenium precursors. A general synthetic route is outlined below, based on established methods.[4]
References
- 1. pH-Responsive near-infrared fluorescent cyanine dyes for molecular imaging based on pH sensing - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Two near-infrared highly sensitive cyanine fluorescent probes for pH monitoring [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Heptamethine Cyanine Dye-1 for Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) dye-1 (HMCy-1), also known as ADS 815EI, is a near-infrared (NIR) fluorescent dye with potential applications in nucleic acid detection. Operating in the NIR spectrum, HMCy-1 offers advantages such as reduced background fluorescence from biological samples and deeper tissue penetration, making it a valuable tool for various research and drug development applications.[1] Like other cyanine dyes, HMCy-1 is characterized by a low intrinsic fluorescence which is significantly enhanced upon binding to nucleic acids. This property allows for the sensitive detection and quantification of DNA and RNA. The fluorescence emission maximum of HMCy-1 has been noted to be approximately 858 nm in certain solvents.[2][3]
These application notes provide an overview of the characteristics of heptamethine cyanine dyes for nucleic acid detection and detailed protocols for their use in solution-based quantification and gel staining.
Data Presentation
Quantitative data for heptamethine cyanine dyes in the context of nucleic acid detection is summarized below. It is important to note that specific quantitative values for HMCy-1 are not extensively published. Therefore, the following tables include generalized data for heptamethine cyanine dyes, which should be considered as a reference point for experimental design.
Table 1: General Photophysical Properties of Heptamethine Cyanine Dyes
| Property | Value/Range | Reference |
| Absorption Maximum (λabs) | 700 - 800 nm | [1] |
| Emission Maximum (λem) | 750 - 860 nm | [2][3] |
| Molar Extinction Coefficient (ε) | > 50,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Enhancement upon DNA Binding | Up to >1000-fold | [4][5][6][7] |
| Quantum Yield (Bound to DNA) | 0.2 - 0.6 (general for cyanine dimers) | [4] |
Table 2: General Binding Affinity of Cyanine Dyes to Nucleic Acids
| Ligand | Binding Affinity (Kd) | Comments | Reference |
| Monomeric Cyanine Dyes (e.g., TO-PRO-1) | Micromolar (µM) range | Binds to dsDNA, ssDNA, and RNA. | [8] |
| Dimeric Cyanine Dyes (e.g., YOYO-1) | Nanomolar (nM) range (5-50 nM) | High affinity for dsDNA. | [5] |
| HMCy-1 | Data not available | Affinity is expected to be in a similar range to other monomeric cyanine dyes. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of fluorescence enhancement and the general workflows for nucleic acid detection using HMCy-1.
References
- 1. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heptamethine cyanine dye-1 (ADS 815EI) | 荧光染料 | MCE [medchemexpress.cn]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - IE [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Groove-binding unsymmetrical cyanine dyes for staining of DNA: dissociation rates in free solution and electrophoresis gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Heptamethine Cyanine Dye-1 (DZ-1) in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Heptamethine cyanine (B1664457) dye-1 (DZ-1), a novel near-infrared (NIR) fluorescent dye, in live-cell imaging. DZ-1 demonstrates significant advantages over the clinically approved indocyanine green (ICG), including superior stability and enhanced tumor-targeting capabilities, making it a promising tool for cancer research and drug development.[1][2][3]
Introduction to Heptamethine Cyanine Dye-1 (DZ-1)
DZ-1 is a heptamethine cyanine dye that exhibits strong fluorescence in the near-infrared spectrum, a region favorable for deep tissue imaging due to reduced light scattering and minimal background autofluorescence.[2][4] Its inherent ability to preferentially accumulate in cancer cells makes it a valuable agent for tumor imaging and targeted therapies.[1][5][6][7]
Key Features:
-
Near-Infrared Fluorescence: Optimal for in vivo and deep-tissue imaging.
-
Tumor Specificity: Preferentially accumulates in various cancer cell types.[1][5][6][7]
-
Enhanced Stability: More stable in biological environments compared to ICG.[1]
-
Theranostic Potential: Can be used for both imaging and as a vehicle for targeted drug delivery or phototherapy.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of DZ-1, providing a basis for experimental design and comparison with other fluorophores.
Table 1: Optical Properties of DZ-1
| Property | Value | Reference |
| Excitation Wavelength | 750-800 nm | [8] |
| Emission Wavelength | 820-860 nm | [8] |
| Molar Extinction Coefficient | High (characteristic of cyanine dyes) | [9] |
| Stokes Shift | Relatively large | [9] |
Table 2: Comparison of DZ-1 and Indocyanine Green (ICG) for in vivo Tumor Imaging
| Parameter | DZ-1 | Indocyanine Green (ICG) | Reference |
| In vivo Dose (mice) | 0.5 µmol/kg | 10 µmol/kg | [3] |
| Tumor Fluorescence Intensity (per cm²) | ~8.35 × 10⁹ | ~4.14 × 10⁸ | [3] |
| Tumor Specificity | High, minimal accumulation in liver and lungs | Lower, significant accumulation in liver and lungs | [1] |
| Stability | Good | Poor, decomposes easily in polar solutions | [1] |
Cellular Uptake and Signaling Pathway
The preferential accumulation of DZ-1 in cancer cells is primarily mediated by organic anion-transporting polypeptides (OATPs) and is influenced by the hypoxic tumor microenvironment through the hypoxia-inducible factor 1-alpha (HIF1α) signaling axis.[6][8][10] Upon entering the cell, DZ-1 localizes mainly within the mitochondria and lysosomes.[7][8]
Cellular uptake mechanism of DZ-1.
Experimental Protocols
Preparation of DZ-1 Stock Solution
Materials:
-
This compound (DZ-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of DZ-1 by dissolving the appropriate amount of DZ-1 powder in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live-Cell Imaging Protocol
This protocol is optimized for staining and imaging of live cancer cells in culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heptamethine carbocyanine DZ-1 dye for near-infrared fluorescence imaging of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heptamethine carbocyanine DZ-1 dye for near-infrared fluorescence imaging of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols: Heptamethine Cyanine Dye-1 for Tumor Targeting and Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptamethine cyanine (B1664457) dye-1 (HMC-1), exemplified by the novel near-infrared fluorescence (NIRF) dye DZ-1, represents a significant advancement in the field of oncological imaging.[1][2][3] Unlike conventional NIRF dyes such as Indocyanine Green (ICG), HMC-1 and its analogs exhibit inherent tumor-targeting capabilities without the need for conjugation to a targeting ligand.[4] This property, combined with superior photostability and fluorescence intensity, makes HMC-1 a promising tool for a range of applications from preclinical research to potential clinical diagnostics and intraoperative guidance.[1][2][3] These application notes provide an overview of HMC-1's properties, mechanisms, and detailed protocols for its use in tumor targeting and imaging.
Mechanism of Tumor Targeting and Uptake
The preferential accumulation of heptamethine cyanine dyes, including HMC-1, in tumor cells is a multifactorial process. Key mechanisms include:
-
Organic Anion-Transporting Polypeptides (OATPs): HMC-1 is actively transported into cancer cells by OATPs, which are frequently overexpressed on the surface of various tumor cells.[4][5] This active transport contributes to the selective uptake and retention of the dye in malignant tissues.[4]
-
Tumor Microenvironment: The hypoxic conditions often found in solid tumors can enhance the uptake of these dyes.[4] Hypoxia-inducible factor 1-alpha (HIF1α) has been implicated in the regulation of OATP expression, further linking the tumor microenvironment to dye accumulation.[1]
-
Albumin Binding: HMC-1 can form noncovalent and covalent adducts with albumin in the bloodstream.[5][6][7] This interaction not only enhances the dye's solubility and stability but also facilitates its accumulation in tumors through the enhanced permeability and retention (EPR) effect and receptor-mediated endocytosis of albumin by cancer cells.[5][6][7]
-
Subcellular Localization: Once inside the cancer cell, HMC-1 tends to accumulate in the mitochondria and lysosomes.[1][4][8] This specific subcellular localization can be leveraged for targeted therapies and further diagnostic applications.
Signaling and Uptake Pathway
Caption: Mechanism of HMC-1 uptake and accumulation in cancer cells.
Data Presentation
Photophysical and Performance Characteristics of HMC-1 (DZ-1)
| Property | Value | Reference |
| Dye Class | Heptamethine Cyanine | [1] |
| Excitation Wavelength (Max) | ~750 nm | [9] |
| Emission Wavelength (Max) | ~820 nm | [9] |
| Molar Extinction Coefficient (ε) | 82,880 cm⁻¹M⁻¹ | [9] |
| Subcellular Localization | Mitochondria, Lysosomes | [1][4][8] |
In Vitro and In Vivo Performance Comparison: HMC-1 (DZ-1) vs. ICG
| Parameter | HMC-1 (DZ-1) | ICG | Notes | Reference |
| In Vitro Fluorescence Retention (Hep3B cells) | ||||
| 3 hours post-incubation | Strong Signal | Significantly Weaker Signal | HMC-1 shows prolonged retention in cancer cells. | [1] |
| 24 hours post-incubation | ~50% of initial signal | Almost no detectable signal | [1] | |
| In Vivo Fluorescence Intensity (Hep3B Xenograft) | ||||
| Dose | 0.5 µmol/kg | 0.5 µmol/kg | HMC-1 provides a much stronger signal at a lower dose. | [1] |
| Fluorescence Intensity (photons/s/cm²/sr) | ~8.35 x 10⁹ | Weak Fluorescence | [1] | |
| In Vivo Tumor-to-Muscle Ratio | ||||
| 24 hours post-injection | ~4.3 | Not Reported | Data for a related ⁶⁴Cu-conjugated heptamethine cyanine dye. | [9] |
| 48 hours post-injection | ~5.8 | Not Reported | [9] | |
| Biodistribution | Primarily tumor accumulation | Accumulation in tumor, liver, and kidney | HMC-1 demonstrates superior tumor-targeting specificity. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Imaging with HMC-1
This protocol details the procedure for staining cultured cancer cells with HMC-1 to visualize its uptake and subcellular localization.
Materials:
-
HMC-1 dye stock solution (e.g., 1 mM in DMSO)
-
Cultured cancer cells (e.g., Hep3B, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate NIR filter sets
-
Optional: Organelle-specific trackers (e.g., MitoTracker, LysoTracker)
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Dye Preparation: Dilute the HMC-1 stock solution in complete cell culture medium to a final working concentration (typically 10-20 µM).
-
Cell Staining: a. Remove the culture medium from the cells and wash once with PBS. b. Add the HMC-1 working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
Optional Co-localization: For subcellular localization studies, incubate cells with organelle-specific trackers (e.g., 200 nM MitoTracker or 75 nM LysoTracker) for 30 minutes at 37°C prior to or concurrently with HMC-1 incubation.[1]
-
Washing: Remove the dye-containing medium and wash the cells two to three times with warm PBS to remove unbound dye.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope equipped with a NIR laser and corresponding emission filters.
Experimental Workflow: In Vitro Cell Imaging
Caption: Workflow for in vitro cancer cell imaging using HMC-1.
Protocol 2: In Vivo Tumor Imaging in Xenograft Models
This protocol describes the systemic administration of HMC-1 for non-invasive NIRF imaging of tumors in a mouse xenograft model.
Materials:
-
HMC-1 dye sterile solution for injection
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts)
-
In vivo imaging system (e.g., IVIS, Kodak Imaging Station) with NIR excitation and emission filters
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Animal Model: Utilize mice with established tumors of appropriate size (e.g., 5-10 mm in diameter). All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
-
Dye Administration: a. Anesthetize the mouse using isoflurane. b. Administer HMC-1 intravenously (i.v.) via the tail vein. A typical dose is 0.5-10 nmol per 20g mouse.[1][10]
-
Imaging Timepoints: a. Acquire a baseline image before dye injection. b. Perform whole-body NIRF imaging at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal imaging window for tumor contrast.[1][11] Peak tumor accumulation for some HMC-1 derivatives has been observed at 48 hours.[12]
-
Image Acquisition: a. Anesthetize the mouse for each imaging session. b. Place the mouse in the imaging chamber. c. Acquire fluorescence images using the appropriate excitation and emission filter sets for HMC-1.
-
Ex Vivo Biodistribution (Optional): a. At the final time point, euthanize the mouse. b. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.). c. Arrange the tissues in the imaging system and acquire a final fluorescence image to quantify dye distribution.[10]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate tumor-to-background ratios.
Conclusion
Heptamethine cyanine dye-1 is a powerful and versatile tool for tumor-targeted imaging. Its inherent tumor specificity, favorable photophysical properties, and multi-mechanistic uptake pathway offer significant advantages over existing NIRF dyes.[1][2][3] The protocols provided herein offer a foundation for researchers to employ HMC-1 in their preclinical cancer models, paving the way for new discoveries in cancer biology, drug delivery, and diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy | MDPI [mdpi.com]
- 7. Role of Albumin in Accumulation and Persistence of Tumor-Seeking Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors [frontiersin.org]
- 9. Heptamethine Cyanine Based 64Cu - PET Probe PC-1001 for Cancer Imaging: Synthesis and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
How to improve Heptamethine cyanine dye-1 fluorescence signal
Welcome to the technical support center for Heptamethine Cyanine (B1664457) Dye-1 (HDIT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a robust fluorescence signal.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant roadblock in your research. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity when using Heptamethine Cyanine Dye-1.
| Potential Cause | Recommendation | Experimental Context |
| Reagent Issues | ||
| Dye Aggregation | In aqueous buffers like PBS, HDIT and other cyanine dyes are prone to aggregation, which leads to fluorescence quenching.[1][2][3][4] To mitigate this, consider the following: • Solvent Modification: Prepare stock solutions in organic solvents like DMSO or ethanol (B145695) and dilute into your aqueous buffer immediately before use. The final concentration of the organic solvent should be optimized for your assay, but even small percentages can help reduce aggregation.[1] • Additives: Incorporate additives such as cyclodextrins or detergents (e.g., Tween-20) at low concentrations to disrupt dye stacking and improve solubility.[5] • Structural Analogs: If aggregation persists, consider using structurally modified heptamethine cyanine dyes that are designed to be less prone to aggregation, for example, by introducing bulky groups or creating asymmetrical structures.[2][4][6] | Fluorescence Microscopy, Flow Cytometry, Plate-based Assays |
| Photobleaching | Heptamethine cyanine dyes can be susceptible to photodegradation, especially under intense or prolonged light exposure.[7][8][9][10] To minimize photobleaching: • Use Anti-fade Reagents: Mount your samples in a commercially available anti-fade mounting medium. • Limit Light Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only expose the sample to light when actively acquiring an image.[11] • Use Photostabilizers: For live-cell imaging, consider adding photostabilizing agents like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to your imaging medium.[12] | Fluorescence Microscopy, Live-Cell Imaging |
| Experimental Conditions | ||
| Suboptimal Solvent Environment | The fluorescence quantum yield of heptamethine cyanine dyes is highly dependent on the solvent's polarity and viscosity.[13] Fluorescence is often quenched in highly polar solvents like water. • Solvent Screening: If your experimental design allows, test the fluorescence of your dye in a panel of solvents with varying polarities (e.g., ethanol, DMSO, dichloromethane) to identify the optimal environment.[14][15] • Increase Viscosity: In some cases, increasing the viscosity of the medium (e.g., with glycerol) can restrict molecular motion and enhance fluorescence. | In vitro Assays, Spectroscopy |
| Incorrect Excitation/Emission Wavelengths | Using incorrect filter sets on your imaging system will result in a weak or non-existent signal. • Verify Spectra: Confirm the excitation and emission maxima of your specific this compound variant. These values can vary slightly based on the solvent and conjugation state.[16] • Check Filter Sets: Ensure that the bandpass filters on your microscope or plate reader are appropriate for the dye's spectral properties. | Fluorescence Microscopy, Flow Cytometry, Plate-based Assays |
| Sample-Related Issues | ||
| Inefficient Labeling of Biomolecules | If you are using an HDIT conjugate, a low fluorescence signal may be due to a low degree of labeling (DOL). • Optimize Conjugation: Follow a validated protocol for antibody or protein conjugation. The molar ratio of dye to protein is a critical parameter to optimize.[17] • Purification: Ensure that unbound dye is completely removed after the conjugation reaction, as this can interfere with accurate DOL determination and signal quantification.[18] | Immunofluorescence, Flow Cytometry, In vivo Imaging |
| Low Target Abundance | The fluorescence signal is directly proportional to the amount of dye present. If the target you are labeling is expressed at low levels, the signal will be inherently weak. • Positive Controls: Use a positive control with known high expression of your target to validate your staining protocol and instrument settings. • Signal Amplification: Consider using a signal amplification strategy, such as a biotinylated primary antibody followed by a fluorescently labeled streptavidin. | Immunofluorescence, Western Blotting |
Frequently Asked Questions (FAQs)
1. Why is my this compound fluorescence signal so much lower in PBS compared to DMSO?
Heptamethine cyanine dyes, including HDIT, have a tendency to form non-fluorescent aggregates in aqueous solutions like PBS due to their hydrophobic nature.[1][3] In organic solvents such as DMSO, the dye molecules are better solvated and remain in their monomeric, fluorescent state.[1] To improve the signal in aqueous buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer just before use.
2. How can I improve the photostability of my this compound for long-term imaging experiments?
Photobleaching can be a significant issue in experiments requiring prolonged light exposure. Here are a few strategies to enhance photostability:
-
Use Anti-fade Reagents: Incorporate a commercially available anti-fade reagent into your mounting medium for fixed samples.
-
Add Photostabilizers: For live-cell imaging, you can add compounds like Trolox, cyclooctatetraene (COT), or 4-nitrobenzyl alcohol (NBA) to the imaging medium to reduce photobleaching.[12]
-
Structural Modifications: Consider using a photostable analog of HDIT if available. Some structural modifications, such as deuteration of the polymethine chain, have been shown to improve photostability.[8][19]
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.
3. What is the optimal solvent for this compound?
The optimal solvent depends on the specific application. Generally, heptamethine cyanine dyes exhibit higher fluorescence quantum yields in less polar and more viscous solvents.[13] For example, fluorescence is typically brighter in ethanol and DMSO compared to water.[1] For biological applications where aqueous buffers are necessary, it is crucial to minimize aggregation as discussed in the first FAQ.
4. My this compound-antibody conjugate has a low fluorescence signal. How can I troubleshoot this?
A low signal from a dye-antibody conjugate can be due to several factors:
-
Low Degree of Labeling (DOL): The number of dye molecules per antibody may be too low. You can optimize the conjugation reaction by increasing the molar ratio of dye to antibody. However, be aware that over-labeling can lead to self-quenching and reduced antibody function.[17] A typical starting point is a 10:1 molar ratio of dye to protein.[17]
-
Antibody Inactivation: The conjugation process may have damaged the antibody, reducing its binding affinity to the target. Ensure that the conjugation protocol is not too harsh and that the pH and temperature are controlled.
-
Purification Issues: Incomplete removal of unconjugated dye can lead to inaccurate concentration measurements and high background signal. Use appropriate purification methods like dialysis or size-exclusion chromatography to separate the conjugate from free dye.[18]
-
Aggregation of the Conjugate: The conjugated dye can still cause aggregation of the antibody, leading to quenching. Ensure the final conjugate is well-solubilized.
5. Can I use this compound for in vivo imaging?
Yes, heptamethine cyanine dyes are well-suited for in vivo near-infrared (NIR) fluorescence imaging due to their emission in a spectral region where tissue autofluorescence is low and light penetration is deep.[20] However, challenges such as rapid clearance and non-specific uptake can be encountered.[20] To improve in vivo performance, HDIT can be conjugated to targeting moieties like antibodies or encapsulated in nanoparticles.[21][22]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for heptamethine cyanine dyes to aid in experimental design and comparison.
Table 1: Fluorescence Quantum Yields of Dimeric Heptamethine Cyanine Dyes in Different Solvents
| Solvent | Quantum Yield Range (%) | Reference |
| Ethanol | 11.6 - 43.9 | [1] |
| DMSO | 11.6 - 43.9 | [1] |
| HEPES Buffer | 1.1 - 11.4 | [1] |
| PBS Buffer | 1.1 - 11.4 | [1] |
Table 2: Effect of Deuteration on Fluorescence Quantum Yield (ΦF) of Heptamethine Cyanine Dyes
| Dye | Solvent | ΦF of Protonated Form (%) | ΦF of Deuterated Form (%) | Enhancement (%) | Reference |
| Dye 1 | Dichloromethane | 6.2 | 11.74 | 89 | [19] |
| Dye 2 | Dichloromethane | 3.38 | 5.4 | 59 | [19] |
| Dye 3 | Dichloromethane | 4.43 | 5.9 | 33 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound NHS Ester
This protocol provides a general guideline for conjugating an amine-reactive this compound (HDIT-NHS ester) to an antibody. Optimization may be required for specific antibodies and dyes.
Materials:
-
Antibody to be labeled (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
HDIT-NHS ester
-
Anhydrous DMSO
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
PBS, pH 7.2-7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives.[18]
-
Dye Preparation: Immediately before use, dissolve the HDIT-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Adjust the antibody concentration to 1-2 mg/mL with conjugation buffer. b. Add the dissolved HDIT-NHS ester to the antibody solution at a molar ratio of 10:1 (dye:antibody).[17] This ratio may need to be optimized. c. Gently mix and incubate for 1-2 hours at room temperature, protected from light.[23]
-
Purification: a. Prepare a Sephadex G-25 column according to the manufacturer's instructions. b. Apply the conjugation reaction mixture to the column. c. Elute with PBS (pH 7.2-7.4) and collect the fractions. The first colored fractions will contain the conjugated antibody, while the later fractions will contain the unbound dye.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye. b. Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm (provided by the dye manufacturer). An optimal DOL is typically between 2 and 10 for antibodies.[17]
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and freezing at -20°C or -80°C.
Visualizations
References
- 1. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. spie.org [spie.org]
- 7. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Structural Optimization of Heptamethine Cyanine Dyes - University of Notre Dame - Figshare [curate.nd.edu]
- 9. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 17. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoassemblies of heptamethine cyanine dye-initiated poly(amino acid) enhance ROS generation for effective antitumour phototherapy - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 23. sinobiological.com [sinobiological.com]
Heptamethine cyanine dye-1 photobleaching and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Heptamethine Cyanine (B1664457) Dye-1 (HD-1), with a focus on photobleaching and its prevention.
Frequently Asked Questions (FAQs)
Q1: What is Heptamethine Cyanine Dye-1 (HD-1)?
This compound is a near-infrared (NIR) fluorescent dye.[1] It belongs to the cyanine dye family and is utilized in various biomedical imaging applications due to its absorption and emission properties in the NIR spectrum.[2]
Q2: What causes the photobleaching of HD-1?
The primary mechanism of photobleaching for heptamethine cyanine dyes is photooxidation.[3] Upon excitation by light, the dye can transition to an excited triplet state. This excited dye molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[3][4] Singlet oxygen is a highly reactive molecule that can chemically degrade the polymethine chain of the cyanine dye, leading to a loss of fluorescence.[3]
Q3: How can I prevent or reduce the photobleaching of HD-1 in my experiments?
There are several strategies to mitigate photobleaching:
-
Use of Antifade Reagents: Incorporating antifade reagents into your mounting medium can significantly reduce photobleaching. These reagents work by scavenging oxygen or quenching the excited triplet state of the dye.[5]
-
Optimization of Imaging Parameters: Minimizing the exposure of the sample to excitation light is crucial. This can be achieved by reducing the laser power, decreasing the exposure time, and using neutral density filters.[6][7]
-
Choice of Imaging Buffer: The composition of the imaging buffer can influence dye stability. For instance, some studies suggest that certain buffers can affect the fluorescence intensity of cyanine dyes.
-
Structural Modifications of the Dye: While not a direct experimental variable for the user, it's noteworthy that the photostability of cyanine dyes can be enhanced through chemical modifications to their structure.[4][8]
Q4: Which antifade reagents are recommended for use with heptamethine cyanine dyes?
Several types of antifade reagents can be effective. However, it's important to choose one that is compatible with cyanine dyes.
-
Oxygen Scavengers: Ascorbic acid (Vitamin C) is a commonly used oxygen scavenger that has been shown to provide robust protection against the degradation of cyanine dyes.[9]
-
Triplet State Quenchers: Reagents like n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can help to deactivate the excited triplet state of the fluorophore, preventing the generation of singlet oxygen.[5][10]
-
Caution with Phenylenediamine (PPD): While PPD is a very effective antifade agent, it has been reported to react with and damage some cyanine dyes, particularly Cy2.[5][11] Therefore, it should be used with caution when working with heptamethine cyanine dyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging | Photobleaching due to excessive light exposure. | - Reduce the intensity of the excitation light by lowering the laser power or using neutral density filters.[6]- Minimize the exposure time for image acquisition.[7]- Avoid prolonged focusing on the sample under fluorescence illumination. |
| Absence or ineffectiveness of antifade reagent. | - Incorporate a compatible antifade reagent into your mounting medium.[5]- Ensure the antifade reagent is fresh and has been stored correctly (e.g., protected from light and at the recommended temperature).[10] | |
| Weak or no initial fluorescence signal | Incorrect filter set or imaging settings. | - Verify that the excitation and emission filters are appropriate for the spectral properties of HD-1.- Ensure the detector settings (e.g., gain, offset) are optimized for signal detection. |
| Dye degradation or aggregation. | - Use fresh, high-quality dye solution.- Consider strategies to prevent dye aggregation, such as using structurally modified non-aggregating dyes if available.[3] | |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | - Use a mounting medium with low intrinsic fluorescence.- If possible, perform spectral unmixing to separate the specific dye signal from the background. |
| Non-specific binding of the dye. | - Optimize staining protocols to reduce non-specific binding, including the use of appropriate blocking buffers and washing steps. |
Quantitative Data
Table 1: Singlet Oxygen Quantum Yields of Selected Heptamethine Cyanine Dyes
| Dye | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| IR-783 | 0.007 | [4] |
| Indocyanine Green (ICG) | 0.008 | [4] |
| Water-soluble Heptamethine Cyanine | 0.1696 | [12] |
| Secy7 | ~24.5-fold higher than ICG | [13] |
A higher singlet oxygen quantum yield generally correlates with a higher potential for photobleaching through photooxidation.
Table 2: Efficacy of Antifade Agents on Cyanine Dyes (Qualitative and Semi-Quantitative Comparison)
| Antifade Agent | Mechanism | Effectiveness with Cyanine Dyes | Cautions | References |
| Ascorbic Acid (AA) | Oxygen Scavenger | Provides robust radioprotection and preserves fluorescence. | May need optimization of concentration. | [9] |
| n-Propyl Gallate (NPG) | Triplet State Quencher | Effective in reducing fading for many fluorophores. | Can be difficult to dissolve; may have biological effects in live-cell imaging. | [5][10] |
| DABCO | Triplet State Quencher | Effective, but generally considered less potent than PPD. | May have anti-apoptotic properties in live cells. | [5] |
| p-Phenylenediamine (PPD) | Triplet State Quencher | Highly effective antifade agent. | Can react with and damage certain cyanine dyes. | [5][11] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a glycerol-based mounting medium containing n-propyl gallate.
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
n-Propyl Gallate (NPG)
-
Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Stir plate and stir bar
-
Storage tubes (e.g., microcentrifuge tubes)
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions, so a solvent is necessary.[14]
-
Prepare the glycerol/PBS mixture: In a beaker, combine 9 parts of glycerol with 1 part of 10X PBS. For example, to make 10 mL of mounting medium, mix 9 mL of glycerol and 1 mL of 10X PBS.
-
Add the NPG stock solution: While vigorously stirring the glycerol/PBS mixture, slowly add the 20% NPG stock solution to a final concentration of 0.1% to 2% (w/v). For a 1% final concentration in 10 mL, add 0.5 mL of the 20% stock solution. The optimal concentration may need to be determined empirically.
-
Adjust pH (Optional but recommended): The effectiveness of some antifade agents can be pH-dependent. For some applications, adjusting the pH to between 8.5 and 9.0 may be beneficial.[10]
-
Aliquot and store: Aliquot the final mounting medium into small, light-protected tubes and store at -20°C.[10]
Protocol 2: Quantifying the Photobleaching Rate of HD-1
This protocol outlines a basic method to measure the rate of photobleaching in your experimental setup.
Materials:
-
Sample stained with this compound
-
Fluorescence microscope with a suitable laser line and filter set for HD-1
-
Image acquisition and analysis software
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment, using the desired mounting medium (with or without antifade reagent for comparison).
-
Locate a Region of Interest (ROI): Place the slide on the microscope stage and identify a representative area of your sample.
-
Set Imaging Parameters: Adjust the microscope settings (laser power, exposure time, gain, etc.) to the conditions you intend to use for your actual experiments. It is critical to keep these parameters constant throughout the photobleaching measurement.[2]
-
Acquire a Time-Lapse Series: Start a time-lapse acquisition of the same ROI. The time interval between images should be consistent. For a dye that bleaches quickly, this might be every few seconds. For a more stable dye, it could be every 30-60 seconds. Continue acquiring images until the fluorescence signal has significantly decreased.
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define one or more ROIs within the fluorescently labeled structures.
-
Measure the mean fluorescence intensity within each ROI for every image in the time series.
-
Plot the mean fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, you can fit the decay curve to a single exponential function: I(t) = I₀ * e^(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
Visualizations
Caption: Mechanism of this compound Photobleaching.
Caption: Troubleshooting Workflow for Rapid Photobleaching.
Caption: Experimental Workflow for Quantifying Photobleaching Rate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuteration of heptamethine cyanine dyes enhances their emission efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. www2.nau.edu [www2.nau.edu]
- 11. Cy2 Mounting Media - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. The investigation of unique water-soluble heptamethine cyanine dye for use as NIR photosensitizer in photodynamic therapy of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Near-Infrared Heptamethine Cyanine Photosensitizers with Efficient Singlet Oxygen Generation for Anticancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Solving Heptamethine cyanine dye-1 aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of Heptamethine cyanine (B1664457) dye-1 (HD-1) in experimental settings.
Troubleshooting Guide
This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve aggregation-related problems with HD-1.
Issue 1: My HD-1 solution shows low fluorescence intensity.
-
Question: Why is the fluorescence of my HD-1 solution significantly lower than expected?
-
Answer: Low fluorescence intensity is a primary indicator of dye aggregation. In aqueous environments, the planar structures of HD-1 molecules tend to stack together through π–π interactions, which quenches their fluorescence.[1][2][3][4]
Issue 2: The absorption spectrum of my HD-1 has shifted.
-
Question: I've observed a shift in the maximum absorption wavelength of my HD-1 solution. What does this indicate?
-
Answer: A shift in the absorption spectrum is a classic sign of aggregation. A blue shift, also known as a hypsochromic shift, typically indicates the formation of H-aggregates, where the dye molecules are arranged in a face-to-face manner.[5][6] Conversely, a red shift (bathochromic shift) suggests the formation of J-aggregates, with a head-to-tail arrangement.[7][8]
Issue 3: I'm seeing precipitates or cloudiness in my HD-1 solution.
-
Question: My HD-1 solution, particularly in a buffer, appears cloudy or has visible precipitates. What is the cause and how can I resolve it?
-
Answer: Cloudiness or precipitation is a strong indication of extensive aggregation and poor solubility. This can be triggered by high dye concentrations, high ionic strength (salt concentration) of the buffer, or a suboptimal pH.[3][9] To resolve this, consider the following troubleshooting steps:
-
Dilute the dye solution: Lowering the concentration can shift the equilibrium away from aggregation.
-
Reduce the salt concentration: High salt levels can promote aggregation.[3]
-
Adjust the pH: The pH of the solution can influence the charge and aggregation state of the dye.[10][11]
-
Incorporate an organic co-solvent: Adding a small percentage of an organic solvent like DMSO or ethanol (B145695) can help to break up aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Heptamethine cyanine dye-1 aggregation?
A1: The primary drivers of HD-1 aggregation are:
-
π–π Stacking: The planar aromatic structure of the cyanine dye molecules promotes self-assembly in aqueous solutions.[1][2][3][4]
-
Hydrophobicity: The hydrophobic nature of the dye encourages it to minimize contact with water by aggregating.[5]
-
High Salt Concentrations: Increased ionic strength can shield charges and promote aggregation.[3][9]
-
Suboptimal pH and Temperature: These environmental factors can significantly influence the solubility and aggregation state of the dye.[7][10][11][12][13][14]
Q2: How can I prevent HD-1 aggregation in my experiments?
A2: Several strategies can be employed to prevent aggregation:
-
Formulation Strategies:
-
Use of Organic Solvents: Dissolving HD-1 in an organic solvent such as ethanol or DMSO before diluting it in your aqueous experimental medium can prevent initial aggregation.[7][15]
-
Encapsulation: Incorporating the dye into nanoparticles or micelles can improve its solubility and stability in aqueous solutions.[5][16]
-
Host-Guest Chemistry: Using host molecules like cucurbiturils can encapsulate the dye and prevent self-aggregation.[17][18][19]
-
-
Molecular Design (for dye synthesis):
-
Asymmetrical Design: Introducing asymmetry into the dye's molecular structure disrupts the packing that leads to aggregation.[1][2][3][4][20]
-
Steric Hindrance: Adding bulky chemical groups to the dye molecule can physically prevent close association.[21]
-
Increased Solubility: Incorporating charged groups, such as sulfonates, can enhance the water solubility of the dye.[5]
-
Q3: What is the impact of different solvents on HD-1 aggregation?
A3: The choice of solvent is critical. Polar protic solvents can have a different effect on aggregation compared to polar aprotic or nonpolar solvents. The following table summarizes the general effects of different solvent types on HD-1 aggregation.
| Solvent Type | Examples | Effect on Aggregation | Rationale |
| Aqueous Buffers | PBS, Tris | High | Promotes hydrophobic interactions and π–π stacking.[1] |
| Polar Protic | Water, Ethanol | Varies | Water promotes aggregation, while ethanol can disrupt it.[7][15] |
| Polar Aprotic | DMSO, DMF | Low | Generally good at solvating the dye and preventing aggregation. |
| Nonpolar | Toluene, Hexane | Very Low | HD-1 has poor solubility in nonpolar solvents. |
Q4: How does pH affect the stability and aggregation of HD-1?
A4: The pH of the solution can alter the charge state of the HD-1 molecule, which in turn affects its solubility and tendency to aggregate. For many cyanine dyes, extreme pH values can lead to degradation or aggregation. It is crucial to work within the recommended pH range for your specific HD-1 derivative.[10][11]
Experimental Protocols
Protocol 1: Characterization of HD-1 Aggregation using UV-Vis Spectroscopy
This protocol outlines the steps to determine the aggregation state of HD-1 in a given solvent system.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of HD-1 (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol to ensure it is in a monomeric state.
-
Serial Dilutions: Prepare a series of dilutions of the HD-1 stock solution in the aqueous buffer of interest (e.g., PBS). The final concentrations should typically range from the low micromolar to nanomolar range.
-
Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature.
-
UV-Vis Spectroscopy:
-
Acquire the absorption spectrum for each dilution over a relevant wavelength range (e.g., 600-900 nm).
-
Use the aqueous buffer as a blank.
-
-
Data Analysis:
-
Plot the absorbance spectra for all concentrations.
-
Observe any shifts in the maximum absorption wavelength (λmax) as the concentration changes. A blue shift indicates H-aggregation, while a red shift suggests J-aggregation.[5][6][7][8]
-
Look for the appearance of new absorption bands, which can also be indicative of aggregate formation.
-
Visual Guides
Caption: Troubleshooting workflow for HD-1 aggregation.
Caption: Strategies to prevent HD-1 aggregation.
References
- 1. spie.org [spie.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Truncation of Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. researchgate.net [researchgate.net]
- 19. Structural Optimization of Heptamethine Cyanine Dyes - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: Optimizing Heptamethine Cyanine Dye-1 Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation efficiency of Heptamethine cyanine (B1664457) dye-1 (HD-1). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Heptamethine cyanine dye-1 (HD-1) and what is it used for?
This compound is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules such as antibodies, proteins, and peptides. Its fluorescence in the NIR spectrum (typically absorbing around 780-800 nm) allows for deep tissue imaging with minimal autofluorescence from biological samples, making it valuable in various research and diagnostic applications.
Q2: What is the principle behind HD-1 NHS ester conjugation?
HD-1 is often supplied as an N-hydroxysuccinimide (NHS) ester. This form of the dye readily reacts with primary amine groups (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is a nucleophilic acyl substitution.
Q3: What is the optimal pH for HD-1 conjugation?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 8.0 and 9.0. A slightly basic pH ensures that the primary amines on the target molecule are deprotonated and therefore more nucleophilic, facilitating the reaction. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the dye.
Q4: How should I store this compound?
HD-1, particularly in its reactive NHS ester form, is sensitive to moisture and light. It should be stored at -20°C or -80°C in a desiccated environment.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation. Once dissolved in an organic solvent like DMSO or DMF, it is recommended to use the solution immediately or store it in small aliquots at -80°C for short periods, protected from light and moisture.[1]
Q5: What is the recommended molar ratio of dye to protein for conjugation?
The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling. A common starting point is a 5 to 20-fold molar excess of the dye to the protein. It is highly recommended to perform small-scale optimization experiments with different molar ratios to determine the ideal condition for your specific application. Over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the conjugated molecule, while under-labeling will result in a weak signal.[2]
Q6: How can I purify the HD-1 conjugate after the reaction?
After the conjugation reaction, it is essential to remove any unreacted dye. Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, and tangential flow filtration. These methods separate the larger dye-conjugated molecule from the smaller, unreacted dye molecules.
Q7: How do I determine the success of my conjugation reaction?
The success of the conjugation is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each target molecule. This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 780-800 nm for HD-1).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Incorrect pH: The pH of the reaction buffer is too low, leading to protonated (less reactive) amines. 2. Inactive Dye: The HD-1 NHS ester has been hydrolyzed due to moisture. 3. Competing Amines: The reaction buffer contains primary amines (e.g., Tris). 4. Insufficient Molar Ratio: The concentration of the dye is too low relative to the target molecule. | 1. Ensure the reaction buffer is at pH 8.0-9.0. Use a freshly prepared amine-free buffer. 2. Use a fresh vial of HD-1 NHS ester. Ensure the dye is dissolved in anhydrous DMSO or DMF immediately before use. 3. Switch to an amine-free buffer such as PBS, sodium bicarbonate, or borate (B1201080) buffer. 4. Increase the molar excess of the dye in the reaction mixture. Perform a titration to find the optimal ratio. |
| Precipitation of Dye or Conjugate | 1. Low Solubility of Dye: The concentration of the dye in the aqueous reaction buffer is too high. 2. Over-labeling: A high degree of labeling can decrease the solubility of the protein conjugate. 3. Protein Instability: The protein is not stable under the reaction conditions (e.g., pH, temperature). | 1. Dissolve the dye in a small amount of organic solvent (DMSO or DMF) before adding it to the reaction mixture. Do not exceed 10% (v/v) organic solvent in the final reaction volume. 2. Reduce the molar ratio of dye to protein in the conjugation reaction. 3. Confirm the stability of your protein at the reaction pH and temperature. Consider performing the reaction at 4°C for a longer duration. |
| Poor Conjugate Stability | 1. Hydrolysis of the Amide Bond: While generally stable, extreme pH or enzymatic degradation can cleave the bond. 2. Photobleaching: The dye is sensitive to light, especially during storage and handling. | 1. Store the purified conjugate in a suitable buffer at 4°C for short-term storage or at -20°C/-80°C for long-term storage. Avoid repeated freeze-thaw cycles. 2. Protect the dye and the conjugate from light at all stages of the experiment and during storage. |
| Inaccurate Degree of Labeling (DOL) | 1. Incomplete Removal of Free Dye: Residual unreacted dye will lead to an overestimation of the DOL. 2. Inaccurate Molar Extinction Coefficients: Using incorrect molar extinction coefficients for the protein and/or the dye will lead to erroneous DOL calculations. 3. Spectrophotometer Inaccuracy: Incorrect readings from the spectrophotometer. | 1. Ensure thorough purification of the conjugate to remove all free dye. 2. Use the correct molar extinction coefficients for your specific protein and HD-1. For HD-1, a representative molar extinction coefficient is in the range of 200,000 - 270,000 M⁻¹cm⁻¹. It is recommended to confirm the value for your specific batch of dye. 3. Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range. |
Experimental Protocols
Protocol 1: HD-1 NHS Ester Conjugation to a Protein
This protocol provides a general procedure for conjugating HD-1 NHS ester to a protein, such as an antibody.
Materials:
-
This compound, NHS ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, allow the vial of HD-1 NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation: a. Add the dissolved HD-1 NHS ester to the protein solution while gently stirring. A starting point is a 10-fold molar excess of dye to protein. b. Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
Purify the Conjugate: a. Equilibrate the size-exclusion chromatography column with PBS (pH 7.4). b. Apply the reaction mixture to the column. c. Elute the conjugate with PBS. The first colored fraction to elute will be the HD-1-protein conjugate. The second, slower-moving colored band will be the unreacted dye. d. Collect the fractions containing the purified conjugate.
Protocol 2: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance: a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of HD-1 (Aₘₐₓ, typically around 780-800 nm).
-
Calculate the DOL using the following formula:
DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]
Where:
-
Aₘₐₓ = Absorbance of the conjugate at the λₘₐₓ of HD-1.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of HD-1 at its λₘₐₓ. Note: This value can range from 200,000 to 270,000 M⁻¹cm⁻¹. A representative value of 250,000 M⁻¹cm⁻¹ can be used for estimation. For highest accuracy, use the value provided by the dye manufacturer.
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). Note: A representative correction factor for heptamethine cyanine dyes is approximately 0.05 . For highest accuracy, this should be determined experimentally for the specific dye.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Reaction pH | 8.0 - 9.0 |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (optimization recommended) |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C |
| HD-1 Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ (representative value) |
| HD-1 A₂₈₀ Correction Factor (CF₂₈₀) | ~0.05 (representative value) |
| Typical IgG Molar Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ |
Visualizations
Caption: Chemical reaction of HD-1 NHS ester with a primary amine.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Heptamethine cyanine dye-1 background fluorescence reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Heptamethine Cyanine (B1664457) Dye-1 (HD-1) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence with Heptamethine Cyanine Dye-1?
A1: High background fluorescence with HD-1 and other near-infrared (NIR) cyanine dyes can stem from several sources:
-
Autofluorescence: Biological samples often contain endogenous molecules, such as collagen, elastin, and lipofuscin, that fluoresce naturally, contributing to the background signal.[1][2] Aldehyde-based fixatives can also induce autofluorescence.[3]
-
Non-specific Binding: The dye can bind to cellular components or surfaces other than the intended target, leading to a generalized high background.[4] This is particularly common with highly charged dyes.[1]
-
Dye Aggregation: Heptamethine cyanine dyes have a tendency to form aggregates in aqueous solutions.[5] These aggregates can exhibit altered fluorescence properties and contribute to background noise.
-
Unbound Dye: Insufficient washing after staining can leave residual unbound dye in the sample, which increases the overall background fluorescence.[4]
-
Photobleaching and Photoconversion: Intense excitation light can cause photobleaching of the dye, sometimes leading to fluorescent byproducts.[6] Additionally, heptamethine cyanines can undergo photoconversion to shorter wavelength-emitting species (e.g., pentamethine cyanines), which can interfere with multiplex imaging.[7]
Q2: How can I determine the primary source of my high background?
A2: A systematic approach with proper controls is crucial for diagnosing the source of high background.
-
Unstained Control: Image a sample that has gone through all the experimental steps except for the addition of the this compound. This will reveal the level of autofluorescence from your sample and fixatives.[4]
-
Secondary Antibody Only Control (for immunofluorescence): If you are using a secondary antibody conjugated to HD-1, a control with only the secondary antibody will help identify non-specific binding of the secondary antibody.
-
Isotype Control (for immunofluorescence): An isotype control antibody (of the same class and subclass as your primary antibody but not specific to your target) conjugated to HD-1 can help determine if the non-specific binding is due to the primary antibody.
The logical workflow for troubleshooting is illustrated in the diagram below.
References
- 1. biotium.com [biotium.com]
- 2. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 4. biotium.com [biotium.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cyanine Conformational Restraint in the Near-Infrared Range - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heptamethine Cyanine Dye-1 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Heptamethine cyanine (B1664457) dye-1 (HMC-1) staining experiments.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
You are observing a faint signal or no signal at all after staining your cells or tissues with HMC-1.
Possible Causes and Solutions:
-
Suboptimal Dye Concentration: The concentration of HMC-1 may be too low for sufficient signal generation.
-
Solution: Perform a concentration titration to determine the optimal dye concentration for your specific cell type and experimental conditions. Start with a range of concentrations (e.g., 0.1 µM to 10 µM) to identify the one that provides the best signal-to-noise ratio.
-
-
Incorrect Excitation/Emission Wavelengths: Your imaging system may not be set to the optimal wavelengths for HMC-1.
-
Solution: Ensure your microscope's excitation and emission filters are appropriate for HMC-1. The optimal excitation wavelength for DZ-1, a similar heptamethine cyanine dye, is 767 nm, with an optimal emission wavelength of 798 nm.[1] Always check the specific spectral properties of your HMC-1 variant.
-
-
Poor Dye Uptake by Cells: Cells may not be efficiently internalizing the dye. The uptake of heptamethine cyanine dyes can be influenced by the expression of organic anion-transporting polypeptides (OATPs) and hypoxia-inducible factor 1α (HIF1α).[1][2]
-
Solution: If applicable to your model, consider strategies to enhance uptake. For instance, hypoxia can increase dye uptake in cancer cells.[1]
-
-
Photobleaching: HMC-1, like many fluorescent dyes, is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[3]
-
Solution: Minimize the exposure of your stained samples to excitation light. Use an anti-fade mounting medium to protect your sample. Acquire images efficiently and avoid prolonged exposure times.
-
-
Low Target Expression (if using a conjugated dye): If HMC-1 is conjugated to a targeting moiety (e.g., an antibody or peptide), a weak signal may indicate low expression of the target molecule in your sample.
-
Solution: Verify the expression level of your target protein or molecule using a validated method like western blotting or qPCR. Include a positive control cell line or tissue known to express the target.[4]
-
Issue 2: High Background or Non-Specific Staining
You are observing high fluorescence in areas where you expect little to no signal, making it difficult to distinguish your target.
Possible Causes and Solutions:
-
Dye Aggregation: Heptamethine cyanine dyes have a tendency to self-aggregate in aqueous solutions, which can lead to non-specific binding and altered fluorescence properties.[3][5][6]
-
Solution: Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. Sonication of the stock solution before dilution can help break up aggregates.[7] The inclusion of a small percentage of organic solvent like DMSO in the final staining solution can also help maintain the dye in a monomeric state.[8]
-
-
Hydrophobic Interactions: The hydrophobic nature of the dye can cause it to non-specifically associate with cellular membranes and proteins.[3]
-
Solution: Optimize washing steps after staining to remove unbound dye. Increase the number and duration of washes with an appropriate buffer (e.g., PBS). The inclusion of a low concentration of a non-ionic detergent like Tween-20 in the wash buffer can sometimes help reduce non-specific binding, but should be tested for compatibility with your sample.
-
-
High Dye Concentration: Using a concentration of HMC-1 that is too high can lead to excessive non-specific binding.[4][9]
-
Solution: As with weak signal, perform a concentration titration to find the optimal balance between signal and background.
-
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence (autofluorescence) that can interfere with the desired signal.[10]
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a dye with a more distinct emission spectrum if available.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for HMC-1?
A1: HMC-1 should be stored as a stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at -20°C or -80°C, protected from light and moisture. For working solutions, it is best to prepare them fresh from the stock solution for each experiment to minimize degradation and aggregation.
Q2: How can I improve the photostability of my HMC-1 staining?
A2: To improve photostability, you can:
-
Use a mounting medium containing an antifade reagent.[4]
-
Minimize the exposure time and intensity of the excitation light during image acquisition.
-
Store stained slides in the dark at 4°C.
-
Some structural modifications to heptamethine cyanine dyes, such as incorporating a rigid chlorocyclohexenyl ring in the methine chain, have been shown to increase photostability.[11] While you cannot change the structure of your dye, being aware of these properties can inform your choice of dye for future experiments.
Q3: My HMC-1 staining appears patchy and uneven. What could be the cause?
A3: Uneven staining can result from several factors:
-
Inadequate Permeabilization: If you are staining intracellular targets, insufficient permeabilization of the cell membrane will result in patchy staining. Optimize your permeabilization step with agents like Triton X-100 or saponin.[7][9]
-
Cell Clumping: Ensure your cells are in a single-cell suspension before staining to avoid clumps that can trap the dye.
-
Uneven Dye Distribution: Ensure the dye solution is well-mixed and covers the entire sample evenly during incubation.[9]
Q4: Can I use HMC-1 for in vivo imaging?
A4: Yes, heptamethine cyanine dyes are well-suited for in vivo near-infrared (NIR) fluorescence imaging due to the deep tissue penetration of NIR light and low background autofluorescence in this spectral region.[3][10] However, factors like pharmacokinetics, biodistribution, and dye stability in a biological environment need to be considered.[6]
Q5: What are the key spectral properties of HMC-1 that I should be aware of?
A5: Heptamethine cyanine dyes typically absorb and emit in the near-infrared (NIR) region, generally between 700 nm and 900 nm.[10] For instance, the heptamethine cyanine dye DZ-1 has an optimal excitation at 767 nm and emission at 798 nm.[1] It is crucial to consult the manufacturer's specifications for the precise spectral characteristics of your specific HMC-1 dye. A common issue with many polymethine cyanine dyes is a small Stokes shift (the difference between the maximum absorption and emission wavelengths), which can increase the risk of self-quenching.[11]
Data and Protocols
Table 1: Comparison of Heptamethine Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference |
| DZ-1 | 767 | 798 | Stronger fluorescence intensity and better tumor targeting compared to ICG in some models. | [1][12] |
| Indocyanine Green (ICG) | ~780 | ~820 | FDA-approved for clinical use; known for modest stability and fluorescence properties. | [3][5] |
| IR-780 | ~780 | ~810 | Preferentially accumulates in tumors; has shown some cytotoxic effects at higher concentrations. | [13] |
| MHI-148 (IR-808) | ~780 | ~808 | Can be conjugated to other molecules; preferentially accumulates in tumor mitochondria. | [2][13] |
Note: Spectral properties can vary depending on the solvent and local environment.
Experimental Protocol: General Staining Protocol for Cultured Cells
This protocol provides a general guideline. Optimization will be required for specific cell types and experimental setups.
-
Cell Preparation:
-
Plate cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
-
Fixation (Optional, for fixed-cell imaging):
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare the HMC-1 working solution by diluting the stock solution in an appropriate buffer (e.g., PBS or cell culture medium without phenol (B47542) red). The final concentration should be optimized (e.g., 0.1 - 10 µM).
-
Incubate the cells with the HMC-1 working solution for the optimized time (e.g., 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters.
-
Visual Guides
References
- 1. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Item - Structural Optimization of Heptamethine Cyanine Dyes - University of Notre Dame - Figshare [curate.nd.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heptamethine Cyanine Dye-1 (HD-1) Toxicity & Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Heptamethine Cyanine (B1664457) Dye-1 (HD-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows involving HD-1 toxicity and cell viability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Heptamethine Cyanine Dye-1 (HD-1) toxicity?
A1: The primary mechanism of HD-1 toxicity, particularly upon exposure to near-infrared (NIR) light, is phototoxicity. HD-1 can act as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[1][2] This increase in intracellular ROS can lead to oxidative stress, damage to cellular components like mitochondria and DNA, and ultimately induce cell death through apoptosis or necrosis.[3][4] Some heptamethine cyanine dyes have also been shown to accumulate in mitochondria, leading to mitochondrial toxicity even in the absence of light.[4]
Q2: Can HD-1 affect cell viability assays even without light exposure?
A2: Yes, some heptamethine cyanine dyes can exhibit "dark toxicity." This intrinsic toxicity can be influenced by the dye's chemical structure and its interaction with cellular components.[5][6] For instance, certain structural modifications can increase a dye's inherent toxicity.[5] Therefore, it is crucial to include appropriate controls in your experiments to distinguish between dark toxicity and phototoxicity.
Q3: How does HD-1 enter cells?
A3: Heptamethine cyanine dyes are typically taken up by cancer cells through an active transport system.[4] This process can be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[3] Factors like tumor hypoxia can further enhance dye uptake.[4]
Q4: My HD-1 solution appears to have precipitated in the cell culture medium. What should I do?
A4: Aggregation and precipitation are common issues with cyanine dyes due to their hydrophobic nature.[7][8][9][10][11] To address this, ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[12] You can also try strategies to improve solubility, such as conjugation with hydrophilic molecules or using nano-formulations.[11][13] Introducing asymmetry in the dye's molecular structure has also been shown to suppress aggregation.[7][9]
Troubleshooting Guides
MTT Assay
Issue 1: High background or false-positive results.
-
Potential Cause: Interference from the color of HD-1. Heptamethine dyes absorb in the near-infrared spectrum but can have residual absorbance at the wavelength used to measure formazan (B1609692) (around 570 nm).
-
Solution: Run a control plate with HD-1 in cell-free media to determine its intrinsic absorbance at the detection wavelength. Subtract this background absorbance from your experimental readings.
Issue 2: Low absorbance readings or seemingly reduced cell viability.
-
Potential Cause 1: Phototoxicity during the assay. If the plates are exposed to ambient light after adding HD-1, it can induce phototoxicity and kill the cells, leading to lower formazan production.
-
Solution: Perform all incubation steps with HD-1 in the dark by wrapping the plates in aluminum foil.[14]
-
Potential Cause 2: Interference of HD-1 with MTT reduction. The dye might interfere with the cellular dehydrogenases responsible for reducing MTT to formazan.
-
Solution: Consider using an alternative viability assay that relies on a different principle, such as the LDH assay (measures membrane integrity) or a luminescent ATP-based assay (measures metabolic activity).[15]
LDH Assay
Issue 1: Inaccurate cytotoxicity readings.
-
Potential Cause: Direct interaction between HD-1 and LDH. Some compounds can inhibit LDH enzyme activity, leading to an underestimation of cytotoxicity.[16] There is also a possibility of interference from bacteria if the cell culture is contaminated.[17]
-
Solution: Include a control where HD-1 is added to a known amount of LDH to check for any direct inhibitory effects.[16] Always ensure your cell cultures are free from contamination.
Issue 2: High background LDH levels.
-
Potential Cause: Serum in the culture medium can contain LDH, leading to a high background signal.[18]
-
Solution: Use a serum-free medium for the assay or use heat-inactivated serum to reduce the background LDH activity. Always include a medium-only background control.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[14][19]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of HD-1 and appropriate controls (e.g., vehicle control, untreated cells).
-
Incubate for the desired exposure time, protecting the plate from light.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C in the dark.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[20][21][22]
Materials:
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of HD-1 and controls (spontaneous LDH release from untreated cells, maximum LDH release from cells treated with a lysis buffer, and a no-cell background control).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Quantitative Data Summary
| Assay | Parameter Measured | Advantages | Disadvantages | Typical Wavelength |
| MTT | Cell metabolic activity | Inexpensive, widely used | Can be affected by compounds that interfere with mitochondrial respiration; endpoint assay. | 570 nm |
| LDH | Cell membrane integrity | Non-destructive to remaining cells, allowing for kinetic measurements | Can be affected by serum LDH and compounds that inhibit LDH activity. | 490 nm |
Visualizations
Caption: HD-1 induced phototoxicity signaling pathway.
Caption: MTT assay experimental workflow.
Caption: LDH assay experimental workflow.
References
- 1. Nanoassemblies of heptamethine cyanine dye-initiated poly(amino acid) enhance ROS generation for effective antitumour phototherapy - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spie.org [spie.org]
- 8. Aggregation behavior of novel heptamethine cyanine dyes upon their binding to native and fibrillar lysozyme - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Intriguing H-Aggregates of Heptamethine Cyanine for Imaging-Guided Photothermal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
Technical Support Center: Heptamethine Cyanine Dye-1 Conjugate Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with heptamethine cyanine (B1664457) dye-1 and similar derivatives during post-labeling purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of heptamethine cyanine dye-1 labeled conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of labeled protein/molecule | Precipitation of the conjugate: Heptamethine cyanine dyes can be hydrophobic and cause aggregation and precipitation when conjugated to biomolecules.[1] | - Work with dilute protein solutions: Using a lower concentration of the protein during labeling and purification can help prevent aggregation. - Incorporate stabilizing agents: Adding agents like bovine serum albumin (BSA) at 1-10 mg/ml can help stabilize conjugates at low concentrations (< 1 mg/ml).[2] - Optimize buffer conditions: Ensure the pH is between 6.5 and 8.5 and the NaCl concentration is around 150 mM for better resin compatibility and protein stability.[2] |
| Non-specific binding to purification matrix: The dye or the labeled conjugate may adhere to the purification resin or column material. | - Choose the appropriate purification method: For hydrophobic dyes and conjugates, reverse-phase HPLC might be more suitable than affinity columns.[3][4] - Block non-specific binding sites: Pre-treating the purification column with a blocking agent like BSA may reduce non-specific adsorption. | |
| Presence of free, unconjugated dye in the final product | Inefficient removal of excess dye: The purification method may not be effective at separating the unbound dye from the labeled conjugate. | - Repeat the purification step: For some dyes, particularly those in the green spectral region, double processing may be necessary.[2] - Use specialized dye removal columns: These columns contain resins specifically designed for high-efficiency removal of non-conjugated fluorescent dyes.[2] - Employ orthogonal purification methods: Combine different purification techniques, such as size-exclusion chromatography (SEC) followed by affinity chromatography, for more thorough removal of free dye.[5] |
| Release of dye from the conjugate (instability): The linkage between the dye and the biomolecule may be unstable under the purification conditions. | - Use stable dye chemistries: Consider using dyes with more stable linkers, such as those with meso-aryl groups that offer steric shielding.[6][7] - Control pH and temperature: Perform purification steps under mild conditions (e.g., 4°C, neutral pH) to minimize degradation of the conjugate. - Store labeled protein appropriately: Protect from light and store at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[2] | |
| Formation of dye aggregates | High dye-to-protein ratio: Over-labeling can lead to self-quenching and aggregation of the dye molecules on the surface of the biomolecule.[1] | - Optimize the molar excess of the dye: Use a lower molar excess of the dye during the labeling reaction. For example, for DyLight dyes, a 5-15 molar excess is recommended depending on the specific dye.[2] - Use aggregation-resistant dyes: Newer generations of cyanine dyes are designed with structural modifications to prevent aggregation.[1][8] |
| Hydrophobic nature of the dye: The planar structure of cyanine dyes promotes π–π stacking and aggregation in aqueous solutions.[8] | - Introduce solubilizing groups: Dyes with sulfonate or other hydrophilic groups exhibit better water solubility and reduced aggregation. - Encapsulation: Encapsulating the dye within nanoparticles can improve solubility and circulation in the body.[9][10] | |
| Unexpected changes in absorbance/fluorescence spectra | Photoisomerization: Cyanine dyes can undergo photoisomerization, leading to the formation of species with different spectral properties.[11] | - Protect from light: All steps involving the dye and its conjugates should be performed in the dark or under dim light conditions to minimize light-induced changes.[11][12] |
| Dye degradation: Heptamethine cyanine dyes can be susceptible to chemical degradation, especially in the presence of oxidizing agents or nucleophiles.[6][13] | - Use fresh, high-quality solvents and reagents. - Store dyes and conjugates under inert atmosphere if necessary. - Consider using deuterated dyes: Deuteration of the polymethine chain can slow down photochemical oxidative degradation.[6][14] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my this compound labeled antibody?
A1: The optimal purification method depends on the specific characteristics of your antibody and the dye. Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing smaller, unbound dye molecules from larger antibody conjugates.[5]
-
Affinity Chromatography: If your antibody has an affinity tag (e.g., His-tag), this can be a highly specific purification method.[15][16] However, ensure the dye does not interfere with the binding.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for purifying labeled proteins and peptides, especially when high purity is required.[3][4]
-
Specialized Dye Removal Columns: These are commercially available columns with resins optimized for the efficient removal of unconjugated fluorescent dyes with good protein recovery.[2]
Q2: How can I determine the concentration and degree of labeling (DOL) of my purified conjugate?
A2: You can determine the concentration and DOL using UV-Vis spectrophotometry by measuring the absorbance at the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance. The following formulas can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max_dye / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max_dye is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max_dye for the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
Q3: My purified conjugate shows a lower quantum yield than the free dye. Why is that?
A3: A decrease in quantum yield upon conjugation is a known phenomenon and can be attributed to several factors:
-
Aggregation: High labeling densities can cause the dye molecules to aggregate on the protein surface, leading to self-quenching of the fluorescence.[1]
-
Environmental Effects: The local environment of the dye on the protein surface can alter its photophysical properties.
-
Conformational Changes: The conjugation process might induce conformational changes in the protein that affect the dye's fluorescence.
To mitigate this, it is crucial to optimize the degree of labeling and consider using dyes specifically designed to resist aggregation.[1]
Q4: How should I store my purified this compound conjugate?
A4: Proper storage is critical to maintain the integrity of your conjugate:
-
Short-term storage (up to one month): Store at 4°C, protected from light. Adding a bacteriostatic agent like sodium azide (B81097) (0.02% final concentration) can prevent microbial growth.[2]
-
Long-term storage: Aliquot the conjugate into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Stabilizing agents: For conjugates at concentrations below 1 mg/ml, adding a stabilizing protein like BSA (1-10 mg/ml) is recommended.[2]
Experimental Protocols
Protocol 1: Purification using a Specialized Dye Removal Spin Column
This protocol is adapted for a generic, commercially available dye removal column.[2]
Materials:
-
Labeled protein solution
-
Dye Removal Resin
-
Spin Column and Collection Tube
-
Purification Buffer (e.g., PBS, pH 7.2-7.6)
-
Microcentrifuge
Procedure:
-
Prepare the Resin: Gently swirl the bottle of Dye Removal Resin to obtain a uniform suspension.
-
Pack the Column: Pipette the recommended amount of resin slurry into the spin column. Typically, 250-400 µl of resin is used for a 250 µl labeling reaction.
-
Equilibrate the Resin: Centrifuge the column at 1,000 x g for 30 seconds to remove the storage buffer. Place the column in a new collection tube and add 500 µl of Purification Buffer. Centrifuge again at 1,000 x g for 30 seconds. Discard the flow-through.
-
Load the Sample: Apply your labeling reaction mixture (typically 100-250 µl) to the top of the resin bed.
-
Incubate: Gently mix the sample and resin by briefly vortexing.
-
Elute the Purified Conjugate: Centrifuge the column at 1,000 x g for 30 seconds to collect the purified, labeled protein in the collection tube.
-
Storage: Store the purified conjugate as recommended in the FAQ section.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This is a general guideline for purifying heptamethine cyanine dye-labeled peptides or small proteins.[3][4]
Materials:
-
RP-HPLC system with a UV-Vis detector
-
C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Labeled peptide/protein sample
Procedure:
-
Sample Preparation: Ensure your sample is free of particulate matter by centrifuging or filtering.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) at a constant flow rate.
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Solvent B. A typical gradient might be from 10% to 95% Solvent B over 20-30 minutes.
-
Fraction Collection: Monitor the elution profile at the dye's maximum absorbance wavelength and at 280 nm. Collect fractions corresponding to the desired conjugate peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Structural Optimization of Heptamethine Cyanine Dyes - University of Notre Dame - Figshare [curate.nd.edu]
- 7. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doubly Strapped Zwitterionic NIR-I and NIR-II Heptamethine Cyanine Dyes for Bioconjugation and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.co.uk]
- 16. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Heptamethine Cyanine Dyes: Benchmarking Heptamethine Cyanine Dye-1 and Its Analogs Against Other Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is paramount to achieving high-quality, reliable data. This guide provides an objective comparison of Heptamethine Cyanine (B1664457) Dye-1, alongside other advanced heptamethine cyanine dyes, with the well-established Indocyanine Green (ICG) and other Cy7 variants. The following sections detail their performance based on experimental data, provide methodologies for key experiments, and offer visual aids to understand their application and selection.
I. Performance Comparison of Cyanine Dyes
Heptamethine cyanine dyes have emerged as promising alternatives to the FDA-approved ICG, offering potential improvements in fluorescence intensity, photostability, and target specificity. While direct comparative data for "Heptamethine Cyanine Dye-1" is limited, this guide draws comparisons from closely related and novel heptamethine dyes, such as DZ-1, to provide a comprehensive overview.
Key Performance Indicators
The efficacy of a fluorescent dye is determined by several key photophysical and photochemical properties. A high molar extinction coefficient signifies efficient light absorption, while a high fluorescence quantum yield indicates brighter fluorescence. For applications in photodynamic therapy, a high singlet oxygen quantum yield is desirable.
The following table summarizes the key performance indicators for this compound and its analogs in comparison to Indocyanine Green (ICG).
| Dye | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Key Advantages |
| This compound (ADS 815EI) | ~815 | 858 (in CH₂Cl₂)[1] | Not widely reported | Not widely reported | Can be used to synthesize pH near-infrared fluorescent probes[1] |
| Indocyanine Green (ICG) | ~800-810 (in blood plasma)[2] | ~830[2] | ~2.3 x 10⁵ | ~0.008 (in Methanol)[3] | FDA-approved, established clinical use[3][4] |
| DZ-1 (Heptamethine Cyanine Analog) | Not specified | Not specified | Not specified | Not specified | 10x stronger NIRF intensity than ICG in vivo, superior tumor targeting[4][5] |
| IR-783 (Heptamethine Cyanine Analog) | Not specified | Not specified | 261,000 | 0.084 | Higher absorptivity and fluorescence efficiency than ICG[6] |
| IR-820 (Heptamethine Cyanine Analog) | Not specified | Not specified | Not specified | Generally low unless modified | Considered more stable than ICG[3] |
II. In Vivo and In Vitro Experimental Data
Recent studies have highlighted the superior performance of novel heptamethine cyanine dyes over ICG in preclinical models.
A study comparing the novel heptamethine cyanine dye DZ-1 with ICG in a xenograft model of hepatocellular carcinoma demonstrated that DZ-1 exhibits a near-infrared fluorescence (NIRF) intensity that is an order of magnitude stronger than that of ICG.[4][5] Furthermore, DZ-1 showed excellent intraoperative tumor targeting and superior tumor-targeting specificity compared to ICG, which tended to accumulate in non-target organs like the liver and kidney.[4][5]
In vitro experiments also revealed that cells treated with DZ-1 retained fluorescent signals for significantly longer periods (up to 24 hours) compared to cells treated with ICG, where the signal diminished significantly after 3 hours.[4]
III. Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are crucial. Below are detailed methodologies for determining key performance parameters of cyanine dyes.
A. Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the cyanine dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the pure solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
B. Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a reference dye with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample. For near-infrared dyes, ICG in ethanol (B145695) is often used as a standard.[3]
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
IV. Visualizing Cyanine Dye Applications
The following diagrams illustrate a typical experimental workflow for evaluating cyanine dyes and a logical decision-making process for selecting the appropriate dye.
References
A Comparative Guide to Heptamethine Cyanine Dye-1 for Near-Infrared Imaging
For researchers, scientists, and drug development professionals working in the realm of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving high-quality, reliable data. This guide provides a detailed comparison of a novel heptamethine cyanine (B1664457) dye, DZ-1, with other commercially available alternatives, supported by experimental data and detailed protocols.
Overview of Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are a class of fluorescent molecules that absorb and emit light in the near-infrared spectrum (700-900 nm). This spectral window is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, allowing for deeper tissue penetration and lower autofluorescence compared to imaging in the visible spectrum.
This guide focuses on the performance of DZ-1, a novel heptamethine cyanine dye, and compares it with established alternatives such as Indocyanine Green (ICG), IR-783, MHI-148, and IRDye® 800CW.
Quantitative Performance Comparison
The following tables summarize the key photophysical and in vivo imaging properties of DZ-1 and its alternatives.
Table 1: Photophysical Properties of Selected Heptamethine Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| DZ-1 | Not specified | Not specified | Not specified | Not specified, but described as having a fluorescence intensity one order of magnitude stronger than ICG[1][2][3] |
| ICG | ~780 | ~820 | ~200,000 | Low |
| IR-783 | 776 | 798 | 162,000 - 261,000[4][5] | 0.055 - 0.11[4] |
| MHI-148 (IR-808) | 782 | 808 | Not specified | Not specified |
| IRDye® 800CW | 773 - 778 | 792 - 794 | ~242,000 | 0.09 - 0.12 |
Table 2: In Vivo Imaging Performance
| Dye | Tumor-to-Background Ratio (TBR) | Key Features |
| DZ-1 | Superior to ICG; largest TBR of ~2.5 at 12h post-injection in a subcutaneous tumor model[2] | Excellent tumor-targeting specificity, particularly in hepatocellular carcinoma models.[1][2][3] Accumulates in tumor tissue. |
| ICG | Lower than DZ-1; accumulates in tumor sites as well as liver and kidney.[1][2][3] | FDA-approved for clinical use, but suffers from instability and poor tumor targeting.[1][2][3] |
| IR-783 | High tumor uptake in a human colorectal cancer cell line xenograft model. | Water-soluble and shows preferential accumulation in tumor tissues.[4][5] |
| MHI-148 (IR-808) | Possesses tumor-targeting properties. | Accumulates in lysosomes and mitochondria of tumor cells.[6][7] |
| IRDye® 800CW | Not specified | Widely used for conjugation to targeting molecules for in vivo imaging. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols relevant to the evaluation of these dyes.
In Vivo Imaging in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo performance of NIR dyes in tumor-bearing mice.
Cellular Uptake and Localization
This protocol outlines the steps for assessing how cells take up the dye and where it localizes within the cell.
Signaling Pathway of Heptamethine Cyanine Dye Uptake
The preferential accumulation of certain heptamethine cyanine dyes, like DZ-1, in tumor cells is linked to specific biological pathways. One key mechanism involves the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs).
Conclusion
The novel heptamethine cyanine dye DZ-1 demonstrates significant promise as a NIR imaging agent, exhibiting superior fluorescence intensity and tumor-targeting specificity compared to the clinically approved ICG.[1][2][3] While specific photophysical parameters for DZ-1 are not yet widely published, the available data strongly suggests its potential for enhanced in vivo imaging applications, particularly in oncology. For researchers seeking alternatives to ICG with improved performance, DZ-1 and other heptamethine cyanine dyes like IR-783 and MHI-148 offer compelling advantages. The choice of dye will ultimately depend on the specific requirements of the imaging system and the biological question being investigated. The provided protocols offer a starting point for the evaluation of these and other novel NIR probes in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Heptamethine Cyanine Dye-1 (DZ-1): A Comparative Analysis of Specificity and Selectivity for Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Heptamethine Cyanine (B1664457) Dye-1 (DZ-1) against the current standard, Indocyanine Green (ICG), and other heptamethine cyanine dyes for tumor-specific imaging and targeting.
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorescent probes that have garnered significant attention in the field of oncology for their potential in non-invasive tumor imaging and targeted therapy. This guide provides a detailed comparison of a novel heptamethine cyanine dye, DZ-1, with the FDA-approved Indocyanine Green (ICG) and other research-grade heptamethine cyanine dyes, focusing on their specificity and selectivity for cancer cells. The information presented is supported by experimental data to aid researchers in selecting the appropriate imaging agent for their preclinical and translational research.
Performance Comparison: DZ-1 vs. ICG and Other Heptamethine Cyanine Dyes
Experimental data consistently demonstrates the superior tumor-targeting capabilities of DZ-1 compared to ICG. DZ-1 exhibits higher fluorescence intensity, prolonged retention in tumor tissues, and greater specificity, minimizing off-target accumulation in healthy organs.
Quantitative Data Summary
The following table summarizes the key performance metrics of DZ-1 and ICG based on studies in hepatocellular carcinoma (HCC) models.
| Parameter | Heptamethine Cyanine Dye-1 (DZ-1) | Indocyanine Green (ICG) | Reference |
| In Vitro Cellular Uptake (HCC Cells) | Strong and sustained fluorescence. 50% of initial fluorescence retained at 24 hours. Preferential uptake in HCC cells over normal liver cells. | Weak and transient fluorescence. Almost no fluorescence detectable at 24 hours. | [1][2] |
| In Vivo Tumor Fluorescence Intensity | One order of magnitude stronger than ICG. | Baseline for comparison. | [1][3] |
| In Vivo Tumor Specificity | High specificity for tumor tissue at 16, 24, and 48 hours post-injection. | Accumulates in tumor, liver, and lungs, indicating lower specificity. | [1][4] |
| Tumor-to-Background Ratio (TBR) | Significantly higher TBR compared to ICG, with the largest average T/B value of 2.5 observed at 12 hours. | Lower TBR due to higher background signal from non-target organs. | [4] |
| Subcellular Localization | Primarily retained within mitochondria and lysosomes of cancer cells. | Primarily retained within mitochondria and lysosomes of cancer cells. | [1] |
Mechanism of Selective Tumor Uptake
The preferential accumulation of heptamethine cyanine dyes like DZ-1 in tumor cells is primarily attributed to their interaction with the Hypoxia-Inducible Factor 1α (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis.[3][4] Many cancer cells overexpress certain OATP subtypes, which facilitate the transport of these dyes across the cell membrane. The hypoxic microenvironment common in solid tumors further upregulates HIF-1α, which in turn can enhance OATP expression, leading to increased dye uptake and retention.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments cited in this guide.
In Vitro Cellular Uptake Assay
This protocol is adapted from studies comparing DZ-1 and ICG uptake in hepatocellular carcinoma cell lines.[1][2]
-
Cell Culture: Human HCC cells (e.g., Hep3B) and normal human hepatic epithelial cells are cultured in appropriate media and conditions. For co-culture experiments, GFP-tagged HCC cells can be mixed with normal cells at a 1:10 ratio.
-
Dye Incubation: Cells are seeded in petri dishes or chamber slides. After 24 hours, the culture medium is replaced with a medium containing 20 µM of DZ-1 or ICG.
-
Incubation and Washing: Cells are incubated with the dye for 30 minutes at 37°C. Following incubation, the cells are washed twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Microscopy: Dye uptake is analyzed using a near-infrared fluorescence microscope equipped with an appropriate filter set (e.g., excitation/emission: 750-800/820-860 nm). Cell nuclei can be counterstained with DAPI.
-
Time-course Analysis: To assess dye retention, fluorescence intensity is measured at various time points post-incubation (e.g., 1, 3, 12, and 24 hours).
In Vivo Imaging and Biodistribution Studies
The following is a general protocol for in vivo imaging of tumor-bearing mice with heptamethine cyanine dyes.[4][5]
-
Animal Model: Establish tumor xenografts by subcutaneously or orthotopically inoculating cancer cells (e.g., luc-tagged Hep3B) into immunodeficient mice (e.g., nude mice).
-
Dye Administration: Once tumors reach a palpable size, intravenously inject the dye solution. Typical dosages are 0.5 µmol/kg for DZ-1 and 10 µmol/kg for ICG.
-
In Vivo Imaging: At various time points post-injection (e.g., 0.5, 2, 6, 12, 24, 48 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.
-
Ex Vivo Biodistribution: After the final in vivo imaging session, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.). Arrange the organs and acquire ex vivo NIR fluorescence images to determine the biodistribution of the dye.
-
Data Analysis: Quantify the fluorescence intensity per unit area (cm²) in the tumor and other organs to determine the tumor-to-background ratio and assess organ distribution.
Comparative Logic and Alternatives
While ICG is the only FDA-approved NIR dye for clinical use, its suboptimal tumor-targeting properties have driven the development of alternatives like DZ-1. Other heptamethine cyanine dyes such as IR-783 and MHI-148 also demonstrate tumor-specific uptake, operating through a similar OATP-mediated mechanism.[5][6] The key differentiating factors among these dyes are their specific chemical structures, which influence their hydrophilicity, plasma protein binding, and ultimately, their in vivo biodistribution and tumor accumulation kinetics.
Conclusion
The experimental evidence strongly suggests that the novel heptamethine cyanine dye, DZ-1, offers significant advantages over the current clinical standard, ICG, for cancer imaging. Its superior specificity, higher fluorescence intensity, and prolonged retention in tumors make it a promising candidate for a new generation of diagnostic and theranostic agents. The shared mechanism of OATP-mediated uptake among tumor-specific heptamethine cyanine dyes provides a rational basis for their design and application. Further research and clinical translation of these advanced dyes have the potential to significantly improve intraoperative tumor visualization, surgical outcomes, and targeted drug delivery.
References
- 1. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Heptamethine Cyanine Dye-1 Conjugates: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and professionals in drug development, the promise of targeted therapies hinges on the precise delivery of therapeutic agents to diseased tissues while sparing healthy ones. Heptamethine cyanine (B1664457) dye-1 (HMC-1) conjugates have emerged as a promising platform for targeted imaging and drug delivery, particularly in oncology. Their inherent ability to accumulate in tumor tissues offers a significant advantage. However, understanding their potential for off-target binding, or cross-reactivity, is paramount for clinical translation. This guide provides a comparative analysis of the cross-reactivity profiles of various HMC-1 conjugates, supported by experimental data and detailed methodologies.
Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorophores that exhibit preferential accumulation in tumor cells.[1] This tumor-targeting ability is largely attributed to their uptake by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[2][3] When conjugated with therapeutic agents, these dyes can act as vehicles for targeted drug delivery, enhancing efficacy while minimizing systemic toxicity.[3][4] However, the expression of OATPs in certain healthy tissues, such as the liver and kidneys, can lead to off-target accumulation and potential cross-reactivity.[5]
This guide will delve into the comparative biodistribution of different HMC-1 conjugates, providing quantitative data on their tumor-to-organ ratios. We will also explore how structural modifications to the dye molecule can influence their specificity and reduce off-target binding.
Comparative Biodistribution of Heptamethine Cyanine Dye-1 Conjugates
The in vivo distribution of HMC-1 conjugates is a critical determinant of their efficacy and safety. The following table summarizes the biodistribution data from preclinical studies, comparing the tumor-to-organ ratios of different HMC-1 conjugates. A higher tumor-to-organ ratio indicates greater specificity for the target tissue and lower cross-reactivity with healthy organs.
| Dye Conjugate | Animal Model | Tumor Type | Time Point | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Tumor-to-Spleen Ratio | Tumor-to-Lung Ratio | Reference |
| DZ-1 | Nude Mouse Xenograft | Hepatocellular Carcinoma | 24 h | ~3.5 | ~4.0 | ~4.5 | ~5.0 | |
| ICG (Indocyanine Green) | Nude Mouse Xenograft | Hepatocellular Carcinoma | 24 h | ~1.0 | ~1.0 | ~1.0 | ~1.0 | [6] |
| IR-780 | Athymic Nude Mouse | Prostate Cancer | 24 h | High (liver is major clearance organ) | Moderate | Low | Low | [5] |
| "Masked" Zwitterionic Cyanine-Antibody Conjugate | Athymic Nude Mouse | EGFR+ Xenograft | 72 h | Low Liver-to-Background Ratio | N/A | N/A | N/A | [2] |
| "Masked" Cationic Cyanine-Antibody Conjugate | Athymic Nude Mouse | EGFR+ Xenograft | 72 h | Elevated Liver-to-Background Ratio | N/A | N/A | N/A | [2] |
Key Observations:
-
DZ-1 , a novel heptamethine cyanine dye, demonstrates significantly higher tumor-to-organ ratios across various tissues compared to the clinically approved dye, Indocyanine Green (ICG) , in a hepatocellular carcinoma model.[6] This suggests superior tumor specificity and reduced cross-reactivity for DZ-1.
-
IR-780 , another widely studied heptamethine dye, shows effective tumor accumulation, but also significant uptake in the liver, indicating it as a primary route of metabolism and clearance.[5]
-
Structural modifications, such as the "masking" of cyanine dyes with different functional groups, can profoundly impact their biodistribution. Zwitterionic modifications have been shown to reduce non-specific uptake in the liver, leading to a lower liver-to-background ratio compared to their cationic counterparts.[2]
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the cross-reactivity of different HMC-1 conjugates. Below is a detailed protocol for a typical in vivo biodistribution study.
Experimental Protocol: In Vivo Biodistribution of this compound Conjugates
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter) before initiating the study.
-
-
Dye Conjugate Administration:
-
Prepare a sterile solution of the HMC-1 conjugate in a suitable vehicle (e.g., PBS or a solution containing a solubilizing agent like Cremophor EL).
-
Administer the conjugate to the tumor-bearing mice via intravenous (tail vein) injection. The dose will depend on the specific conjugate and its fluorescence properties.
-
-
In Vivo Fluorescence Imaging:
-
At predetermined time points post-injection (e.g., 2, 6, 24, 48, and 72 hours), anesthetize the mice.
-
Acquire whole-body NIR fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum).
-
Use appropriate excitation and emission filters for the specific HMC-1 conjugate.
-
Quantify the fluorescence intensity in the tumor region and in various organs of interest (e.g., liver, kidneys, spleen, lungs).
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Acquire ex vivo NIR fluorescence images of the excised tissues to confirm and more accurately quantify the biodistribution.
-
Calculate the tumor-to-organ ratio by dividing the average fluorescence intensity of the tumor by the average fluorescence intensity of each organ.
-
-
Data Analysis:
-
Analyze the quantitative data from both in vivo and ex vivo imaging.
-
Present the results as mean ± standard deviation.
-
Perform statistical analysis to determine significant differences in biodistribution between different HMC-1 conjugates.
-
Mechanisms and Pathways
The cross-reactivity of HMC-1 conjugates is intrinsically linked to their mechanism of cellular uptake. The following diagrams illustrate the key pathways involved.
Caption: Workflow for assessing HMC-1 conjugate cross-reactivity.
Caption: OATP-mediated uptake of HMC-1 conjugates.
The preferential accumulation of HMC-1 conjugates in tumors is primarily driven by the overexpression of OATPs on cancer cell membranes. However, the expression of these transporters in healthy tissues, such as the liver, leads to a baseline level of uptake and is a key contributor to cross-reactivity.
Conclusion and Future Directions
The development of HMC-1 conjugates with high tumor specificity and minimal cross-reactivity is a critical goal in advancing targeted therapies. This guide highlights the importance of comparative biodistribution studies and demonstrates that novel dye structures, such as DZ-1, and strategic modifications to the dye molecule can significantly improve their targeting profile. Future research should focus on the development of HMC-1 conjugates with even greater specificity, potentially by targeting other tumor-specific markers or by designing activatable probes that only become fluorescent upon reaching the tumor microenvironment. A deeper understanding of the molecular determinants of OATP binding will also be crucial in designing next-generation HMC-1 conjugates with optimized in vivo performance.
References
- 1. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Based 64Cu - PET Probe PC-1001 for Cancer Imaging: Synthesis and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heptamethine Cyanine Dye-1 and Traditional Organic Dyes for Biomedical Imaging
In the landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success, particularly in the realm of in vivo imaging. This guide provides a detailed, objective comparison between the emerging class of heptamethine cyanine (B1664457) dyes, exemplified here as Heptamethine Cyanine Dye-1 (HM-1), and traditional organic dyes such as Indocyanine Green (ICG) and Methylene Blue. This comparison is supported by a summary of experimental data and detailed methodologies for key evaluative experiments.
Performance Comparison: A Quantitative Overview
Heptamethine cyanine dyes have garnered significant attention due to their superior photophysical properties in the near-infrared (NIR) window, a spectral region that offers maximal tissue penetration and minimal autofluorescence. The following table summarizes the key performance indicators of HM-1 (using data from the closely related and well-characterized heptamethine cyanine dye, IR-783, as a representative), ICG, and Methylene Blue.
| Property | This compound (Representative) | Indocyanine Green (ICG) | Methylene Blue |
| Excitation Max (λex) | ~780 nm | ~780 nm | ~665 nm |
| Emission Max (λem) | ~800 nm | ~810 nm | ~688 nm |
| Molar Extinction Coefficient (ε) | High (~261,000 M⁻¹cm⁻¹) | High (~200,000 M⁻¹cm⁻¹) | Moderate (~95,000 M⁻¹cm⁻¹) |
| Fluorescence Quantum Yield (Φf) | Moderate (e.g., IR-783 is 0.084 in methanol)[1] | Low (~0.008 in methanol)[2] | High (0.52 in methanol)[3] |
| Photostability | Generally higher than ICG | Low; prone to photobleaching[4] | Moderate; can photobleach under prolonged exposure |
| Biocompatibility | Generally good, but requires careful formulation | FDA-approved for clinical use | Used in clinical settings, but can have dose-dependent toxicity |
| Tumor Targeting | Can be modified for specific tumor targeting | Poor intrinsic tumor targeting | Limited tumor-targeting capabilities |
In-Depth Experimental Protocols
To ensure a rigorous and reproducible comparison of these dyes, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance characteristics.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the concentration-dependent toxicity of the dyes on a cellular level.
-
Cell Line: A relevant cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., fibroblasts).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Dye stock solutions (e.g., in DMSO).
-
Live/Dead cytotoxicity assay kit (containing a membrane-permeant live-cell stain and a membrane-impermeant dead-cell stain).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of each dye in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the dye solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration) and a positive control for cell death (e.g., treatment with a known cytotoxic agent).
-
Incubate the plate for 24-48 hours.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Wash the cells with PBS and then add the staining solution to each well.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Image the plate using a fluorescence microscope with appropriate filter sets for the live (red) and dead (green) cell stains.
-
Quantify the percentage of live and dead cells for each condition to determine the cytotoxic effect.
-
Photostability Assessment
This protocol evaluates the resistance of the dyes to photobleaching upon exposure to light.
-
Apparatus:
-
Spectrofluorometer.
-
Light source with a defined wavelength and intensity (e.g., a laser or a filtered lamp).
-
-
Procedure:
-
Prepare solutions of each dye at the same concentration in a suitable solvent (e.g., PBS or methanol).
-
Measure the initial fluorescence intensity of each solution using the spectrofluorometer.
-
Expose the solutions to the light source for a defined period.
-
Measure the fluorescence intensity at regular intervals during the exposure.
-
Plot the normalized fluorescence intensity as a function of exposure time. The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.[4]
-
In Vivo Tumor Imaging and Biodistribution
This protocol assesses the tumor-targeting ability and in vivo distribution of the dyes in a preclinical animal model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous or orthotopic tumors.
-
Reagents and Equipment:
-
Sterile dye solutions for injection.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
-
-
Procedure:
-
Once tumors reach a suitable size, intravenously inject the mice with a sterile solution of the dye at a predetermined dose.
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system with the appropriate excitation and emission filters.
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).
-
Image the excised organs and tumor ex vivo to quantify the fluorescence signal in each tissue.
-
Analyze the images to determine the tumor-to-background ratio and the biodistribution of the dye over time.
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
The comparative analysis reveals that while traditional dyes like ICG and Methylene Blue have established roles in clinical practice, heptamethine cyanine dyes such as HM-1 offer significant advantages for preclinical research, particularly in applications requiring high fluorescence brightness and photostability in the NIR window. The enhanced performance of heptamethine cyanine dyes, coupled with their chemical versatility for targeted imaging, positions them as powerful tools for advancing drug development and cancer research. The choice of dye will ultimately depend on the specific requirements of the application, balancing factors such as cost, regulatory approval, and the desired photophysical properties.
References
Reproducibility of Heptamethine Cyanine Dye-1 Experiments: A Comparative Guide
In the pursuit of advancing near-infrared (NIR) fluorescence imaging for cancer diagnostics and targeted therapies, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of Heptamethine Cyanine Dye-1 (HD-1), a novel NIR dye also identified as DZ-1, with the clinically approved Indocyanine Green (ICG). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess and reproduce key findings in this area.
Performance Comparison: HD-1 (DZ-1) vs. Indocyanine Green (ICG)
Quantitative analysis from preclinical studies consistently demonstrates the superior performance of HD-1 (DZ-1) in tumor targeting and fluorescence intensity compared to ICG. The following tables summarize key comparative data from experiments conducted in hepatocellular carcinoma (HCC) models.
Table 1: In Vitro Cellular Uptake and Fluorescence Intensity
| Parameter | This compound (DZ-1) | Indocyanine Green (ICG) | Reference |
| Cellular Localization | Mitochondria and Lysosomes | Mitochondria and Lysosomes | [1][2] |
| Optimal Incubation Time | 1 hour | < 3 hours | [2] |
| Fluorescence Retention at 24h | ~50% of initial intensity | Almost no detectable signal | [2] |
| Preferential Uptake | Significantly higher in HCC cells vs. normal liver cells | Lower specificity for HCC cells | [1] |
Table 2: In Vivo Tumor Imaging and Specificity in HCC Xenograft Models
| Parameter | This compound (DZ-1) | Indocyanine Green (ICG) | Reference |
| Optimal Intravenous Dose | 0.5 - 1.0 µmol/kg | 10 µmol/kg | [1][2] |
| Fluorescence Intensity in Tumor | Approximately 8.35 x 10⁹ (per cm²) | Approximately 4.14 x 10⁸ (per cm²) | [2] |
| Tumor Specificity | High specificity with minimal accumulation in other organs | Accumulation in tumor, liver, and lungs | [2] |
| Tumor-to-Normal Tissue Ratio | Significantly higher than ICG | Lower | [3] |
| Intraoperative Tumor Targeting | Excellent | Poor | [2][4] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of these findings, detailed experimental protocols are provided below, based on methodologies reported in peer-reviewed studies.
In Vitro Dye Uptake and Localization
-
Cell Culture: Human hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B, Hep3B2.1-7, 7721) and normal liver epithelial cells are cultured in appropriate media (e.g., MEM/EBSS) supplemented with fetal bovine serum. For co-culture experiments, HCC cells can be labeled with Green Fluorescent Protein (GFP) for easy identification.[1][2]
-
Dye Incubation: Cells are seeded in petri dishes. After 24 hours, HD-1 (DZ-1) or ICG is added to the culture medium at a final concentration of 20 µM. The cells are incubated for 30 minutes at 37°C.[1][2]
-
Washing: Following incubation, the cells are washed with phosphate-buffered saline (PBS) to remove excess dye.[1][2]
-
Fluorescence Microscopy: Dye uptake is analyzed using a near-infrared fluorescence microscope equipped with an appropriate filter set (e.g., excitation/emission: 750-800/820-860 nm for DZ-1). Cell nuclei can be counterstained with DAPI.[1]
-
Subcellular Localization: To determine the organelle-specific accumulation, cells are pre-incubated with MitoTracker (200 nM) or LysoTracker (75 nM) for 30 minutes at 37°C before the addition of HD-1 (DZ-1) or ICG.[1][2] Co-localization is then observed via fluorescence microscopy.
In Vivo Imaging in HCC Xenograft Models
-
Animal Models:
-
Subcutaneous Xenograft: 6-7 week old male BALB/c nude mice are subcutaneously inoculated with luc-tagged Hep3B cells (1x10⁶, 3x10⁶, or 9x10⁶ cells).[5]
-
Orthotopic Xenograft: An orthotopic liver transplantation model is established using Hep3B-Luc cells in nude mice.[2][5]
-
Patient-Derived Xenograft (PDX): Fresh human liver cancer specimens are transplanted subcutaneously into nude mice.[2]
-
-
Dye Administration: HD-1 (DZ-1) is administered intravenously at a dose of 0.5 µmol/kg, while ICG is administered at 10 µmol/kg.[2]
-
In Vivo Imaging:
-
Ex Vivo Analysis: After the final imaging session, mice are sacrificed, and major organs (tumor, liver, lungs, etc.) are excised for ex vivo NIRF imaging to confirm dye distribution and specificity.[2]
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
- 1. Heptamethine carbocyanine DZ-1 dye for near-infrared fluorescence imaging of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine carbocyanine DZ-1 dye for near-infrared fluorescence imaging of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Long-Term Stability of Heptamethine Cyanine Dyes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a near-infrared (NIR) fluorescent dye with robust long-term stability is critical for reproducible and reliable experimental outcomes. This guide provides an objective comparison of the long-term stability of several heptamethine cyanine (B1664457) dyes, with a focus on Indocyanine Green (ICG) as a benchmark, and its alternatives including IR-820, IR-783, and the novel sterically shielded dye, s775z. The information presented is supported by experimental data to aid in the selection of the most appropriate dye for your research needs.
Comparative Stability Data
The long-term stability of heptamethine cyanine dyes is influenced by various factors including temperature, light exposure, and the solvent or medium in which they are stored. The following table summarizes available quantitative data on the stability of ICG and its alternatives.
| Dye | Storage Conditions | Time | Stability Metric | % Degradation / Half-Life | Reference |
| Indocyanine Green (ICG) | Aqueous solution, 4°C, dark | 3 days | Fluorescence Intensity | 20% loss | [1] |
| Aqueous solution, Room Temperature, dark | 10 days | Thermal Degradation | ~10 days | ||
| Whole blood, 37°C, light exposure | 5 hours | Stable | - | [1] | |
| PBS, 25°C, dark | 24 hours | Absorbance | ~25% | [2][3] | |
| PBS, 37°C, dark | 24 hours | Absorbance | ~37% | [2][3] | |
| IR-820 | Aqueous solution | Various | Degradation Half-Life | Approx. double that of ICG | [4][5] |
| Aqueous solution, Room Temperature, dark | 6 days | Absorbance | 15% decrease | ||
| PBS, 25°C, dark | 24 hours | Absorbance | ~5% | [2][3] | |
| PBS, 37°C, dark | 24 hours | Absorbance | ~10% | [2][3] | |
| Solid, -20°C | ≥ 2 years | - | Stable | ||
| IR-783 | Solid, -20°C | ≥ 4 years | - | Stable | |
| Anhydrous DMSO, DMF, or ethanol, -20°C, dark | ≥ 6 months | - | Stable | ||
| Aqueous solution | > 1 day | - | Not recommended for storage | ||
| s775z | Aqueous solution, 4°C | Indefinitely | - | Exceptionally stable | [6][7] |
| 100% fetal bovine serum (FBS), 37°C | 24 hours | - | No change | [6] |
Experimental Protocols
The following is a representative protocol for assessing the long-term stability of heptamethine cyanine dyes, based on methodologies described in the literature.
Protocol: Long-Term Stability Assessment of Heptamethine Cyanine Dyes via High-Performance Liquid Chromatography (HPLC)
1. Objective: To quantify the degradation of a heptamethine cyanine dye in a specific solvent under defined storage conditions (e.g., temperature, light exposure) over time.
2. Materials:
- Heptamethine cyanine dye of interest (e.g., ICG, IR-820)
- HPLC-grade solvent (e.g., water, PBS, DMSO)
- HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)
- C18 reverse-phase HPLC column
- Mobile phase (e.g., acetonitrile (B52724) and water with a modifying agent like triethylammonium (B8662869) acetate)
- Volumetric flasks and pipettes
- Amber vials for sample storage
- Temperature-controlled storage unit (e.g., refrigerator, incubator)
- Light source (for photostability studies) or dark storage conditions
3. Procedure:
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing heptamethine cyanine dye stability.
Simplified Degradation Pathway of Heptamethine Cyanine Dyes
Caption: Key factors leading to heptamethine cyanine dye degradation.
References
- 1. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
Safety Operating Guide
Proper Disposal of Heptamethine Cyanine Dyes: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for heptamethine cyanine (B1664457) dyes, a class of compounds widely used as fluorescent probes in biomedical imaging and research.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for a compound generically named "heptamethine cyanine dye-1," this document synthesizes safety information from related cyanine dyes and general principles of chemical waste management to provide a comprehensive operational plan.
I. Safety and Hazard Information
Key Safety and Handling Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably with local exhaust ventilation or a chemical fume hood, to minimize inhalation of dust.[4][5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed, light-resistant container.[4][8]
II. Quantitative Data Summary
Due to the lack of a specific SDS for "this compound," quantitative data regarding toxicity and disposal is limited. The following table summarizes the available qualitative information and general safety parameters.
| Parameter | Information | Source(s) |
| Physical State | Crystalline powder | [4] |
| Color | Dark violet, Purple | [4][7] |
| Odor | Odorless | [4] |
| Acute Effects | May cause mild skin and eye irritation. Inhalation of dust may cause respiratory irritation.[4][5][6] | [4][5][6] |
| Chronic Effects | No specific data available. | [6] |
| Incompatible Materials | Strong oxidizing and reducing agents.[5][9] | [5][9] |
III. Experimental Protocols: Spill and Waste Disposal Procedures
The following protocols outline the step-by-step procedures for managing spills and disposing of heptamethine cyanine dye waste.
A. Spill Cleanup Protocol:
-
Ensure Safety: Evacuate the immediate area if the spill is large or in a poorly ventilated space. Ensure all personnel involved in the cleanup are wearing appropriate PPE.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation. An absorbent dust control product can be used.[9] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.[5] Collect the cleaning materials and water for proper disposal as hazardous waste.[9]
B. Waste Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste heptamethine cyanine dye powder in a designated, sealed, and clearly labeled hazardous waste container. Contaminated materials such as gloves, weighing paper, and paper towels should also be placed in this container.
-
Liquid Waste: Aqueous solutions of the dye should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the drain unless permitted by local regulations and institutional guidelines. For some non-mutagenic dyes in dilute solutions, drain disposal may be permissible, but it is essential to verify this with your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., water or an organic solvent in which the dye is soluble). The first rinse must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be disposed of down the drain depending on local regulations.
-
-
Waste Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10]
-
Store waste containers in a designated and secure secondary containment area while awaiting pickup for disposal.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Adhere to all federal, state, and local regulations.[5]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of heptamethine cyanine dye waste in a laboratory setting.
Caption: Workflow for the disposal of heptamethine cyanine dye waste.
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of heptamethine cyanine dyes, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet for the particular dye you are using.
References
- 1. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. sds.chemicalstore.com [sds.chemicalstore.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spectracolors.com [spectracolors.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Heptamethine cyanine dye-1
This document provides crucial safety and logistical information for the handling and disposal of Heptamethine cyanine (B1664457) dye-1, a near-infrared cyanine dye frequently utilized in fluorescence imaging for biological systems.[1][2][3][4] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes.[6] |
| Hand Protection | Nitrile or latex gloves. | To prevent direct skin contact with the dye.[5] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the powder outside of a fume hood or glove box. | To prevent inhalation of fine dust particles.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Heptamethine cyanine dye-1 is essential to minimize exposure and prevent contamination.
-
Preparation and Weighing:
-
Always handle the powdered dye in a well-ventilated area, preferably within a chemical fume hood or a glove box, to avoid inhalation of dust.[5]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
-
Dissolving the Dye:
-
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9]
-
Add the solvent to the pre-weighed dye slowly to avoid splashing.
-
Cap the container tightly and mix gently until the dye is fully dissolved.
-
-
Use in Experiments:
-
When diluting the stock solution or adding it to your experimental system, continue to wear all recommended PPE.
-
Work over a spill mat to contain any potential drips or splashes.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
All materials that have come into contact with the dye, including gloves, pipette tips, and weighing paper, should be considered chemical waste.
-
Segregate liquid waste containing the dye from solid waste.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing the dye in a clearly labeled, sealed, and appropriate waste container.
-
Do not pour cyanine dye solutions down the drain.
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste into a designated and clearly labeled hazardous waste container.
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as chemical waste.[10]
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
-
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|cas 162411-29-2 [dcchemicals.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound | 162411-29-2 | MGA41129 [biosynth.com]
- 4. abmole.com [abmole.com]
- 5. media.laballey.com [media.laballey.com]
- 6. sds.chemicalstore.com [sds.chemicalstore.com]
- 7. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spectracolors.com [spectracolors.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
